molecular formula C6H9KO4 B152774 Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 83400-91-3

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

カタログ番号: B152774
CAS番号: 83400-91-3
分子量: 184.23 g/mol
InChIキー: ZOISWEHAOHFWAH-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a useful research compound. Its molecular formula is C6H9KO4 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOISWEHAOHFWAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635533
Record name Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83400-91-3
Record name Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a valuable building block in organic synthesis. This document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is achieved through the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction utilizes potassium permanganate as the oxidizing agent in the presence of potassium hydroxide.

Experimental Protocol

This section outlines the detailed methodology for the synthesis of this compound.

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-methanol

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • A solution of 2,2-dimethyl-1,3-dioxolane-4-methanol (5.00 g, 37.83 mmol) and potassium hydroxide (2.55 g, 45.45 mmol) in 50 mL of deionized water is prepared and cooled to 0 °C in an ice bath.[1]

  • To this cooled solution, an aqueous solution (100 mL) of potassium permanganate (17.95 g, 113.59 mmol) is added dropwise.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 18 hours.[1]

  • Upon completion of the reaction, the resulting precipitate (manganese dioxide) is removed by filtration.

  • The collected precipitate is washed with deionized water.

  • The filtrate and the washings are combined.

  • The solvent is removed from the combined aqueous solution by vacuum evaporation.

  • The resulting product, this compound, is obtained as a white solid.[1]

Quantitative Data

The following table summarizes the key quantitative data from the synthesis.

ParameterValueReference
Reactants
2,2-dimethyl-1,3-dioxolane-4-methanol5.00 g (37.83 mmol)[1]
Potassium permanganate17.95 g (113.59 mmol)[1]
Potassium hydroxide2.55 g (45.45 mmol)[1]
Product
This compound6.50 g[1]
Yield 93%[1]
Characterization
¹H NMR (400 MHz, D₂O) δ (ppm)1.43 (s, 3H), 1.48 (s, 3H), 3.92-3.98 (m, 1H), 4.27-4.33 (m, 1H), 4.51-4.57 (m, 1H)[1]
Mass Spectra (MS)145 (M-K)[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants Reactants: 2,2-dimethyl-1,3-dioxolane-4-methanol Potassium Permanganate Potassium Hydroxide Reaction Reaction: - 0°C to Room Temperature - 18 hours Reactants->Reaction Filtration Filtration to remove Manganese Dioxide Reaction->Filtration Evaporation Vacuum Evaporation of Solvent Filtration->Evaporation Product Product: This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a heterocyclic compound with potential applications in synthetic chemistry and drug development. This document outlines the key spectroscopic data and experimental methodologies used to confirm its molecular structure, presenting a clear and comprehensive overview for researchers and professionals in the field.

Chemical Identity and Structure

Chemical Name: this compound CAS Number: 83400-91-3 Molecular Formula: C₆H₉KO₄ Molecular Weight: 184.23 g/mol

The fundamental structure of this compound consists of a five-membered dioxolane ring, substituted with two methyl groups at the 2-position and a potassium carboxylate group at the 4-position.

Chemical Structure of this compound

Spectroscopic Data for Structure Confirmation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments in the molecule. The spectrum of this compound, recorded in Deuterium Oxide (D₂O) at 400 MHz, exhibits distinct signals corresponding to the different sets of protons.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.43Singlet (s)3HMethyl group protons (CH₃)
1.48Singlet (s)3HMethyl group protons (CH₃)
3.92-3.98Multiplet (m)1HMethylene proton on the dioxolane ring (C5-H)
4.27-4.33Multiplet (m)1HMethylene proton on the dioxolane ring (C5-H)
4.51-4.57Multiplet (m)1HMethine proton on the dioxolane ring (C4-H)
Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)IntensityFunctional Group Assignment
~2950-3000Medium-StrongC-H stretching (alkane)
~1540-1650StrongAsymmetric stretching of the carboxylate (COO⁻) group.[2][3]
~1360-1450Medium-StrongSymmetric stretching of the carboxylate (COO⁻) group.[2][3]
~1000-1300StrongC-O stretching (dioxolane ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, a key observation is the detection of the molecule without the potassium ion.

m/zInterpretation
145[M-K]⁻, corresponding to the 2,2-dimethyl-1,3-dioxolane-4-carboxylate anion.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic techniques used in the structure elucidation of this compound.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton NMR spectrum to identify the chemical environment and connectivity of protons in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved. To avoid overwhelming the spectrum with solvent signals, a deuterated solvent is crucial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically involves a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons for each resonance.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Sample Analysis:

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will show the infrared absorption bands of the sample.

    • Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Objective: To determine the mass-to-charge ratio of the intact molecule and any characteristic fragments.

Instrumentation: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water.[4][5]

    • The use of high-purity solvents is essential to minimize background noise.

  • Instrument Setup:

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.

    • The mass spectrometer can be operated in either positive or negative ion mode. For a potassium salt, negative ion mode is often informative to observe the carboxylate anion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and any other significant peaks in the spectrum.

    • For this compound, the peak corresponding to the carboxylate anion ([M-K]⁻) is expected in negative ion mode.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation process.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton Environments & Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Structure Confirmed Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the synthesis and structure elucidation.

Spectroscopic_Data_Integration NMR ¹H NMR - Chemical Shifts - Splitting Patterns - Integration Structure Final Structure C₆H₉KO₄ NMR->Structure Proton Framework IR FT-IR - Carboxylate Stretches - C-H Stretches - C-O Stretches IR->Structure Functional Groups MS Mass Spec - Molecular Ion Peak - [M-K]⁻ Fragment MS->Structure Molecular Formula

Caption: Integration of data from multiple spectroscopic techniques.

Conclusion

The collective evidence from ¹H NMR, FT-IR, and Mass Spectrometry provides a consistent and unambiguous confirmation of the structure of this compound. The presented data and experimental protocols offer a robust framework for the identification and characterization of this compound, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry. The detailed methodologies ensure reproducibility and reliability in the structural analysis of this and similar molecules.

References

An In-depth Technical Guide to CAS Number 83400-91-3: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the compound with CAS number 83400-91-3, identified as Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound and its derivatives.

Chemical Identity and Physicochemical Properties

This compound is the potassium salt of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. The 1,3-dioxolane ring system is a notable scaffold in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities.[1] The physicochemical properties of this compound are summarized in the table below. The compound is described as an extremely hygroscopic white to yellow solid, which suggests that it readily absorbs moisture from the atmosphere.[2] This property may influence its handling, storage, and the determination of its precise melting and boiling points.

PropertyValueReference(s)
CAS Number 83400-91-3[1][2]
IUPAC Name This compound[1]
Molecular Formula C6H9KO4[1]
Molecular Weight 184.23 g/mol [1]
Physical Form White to Yellow Solid[1]
Hygroscopicity Described as extremely hygroscopic[2]
Storage Temperature 2-8°C under an inert atmosphere[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[2] The synthesis involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using potassium permanganate in the presence of potassium hydroxide.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-methanol (5.00 g, 37.83 mmol)

  • Potassium hydroxide (2.55 g, 45.45 mmol)

  • Potassium permanganate (17.95 g, 113.59 mmol)

  • Deionized water

Procedure:

  • Prepare an aqueous solution (50 mL) containing 2,2-dimethyl-1,3-dioxolane-4-methanol and potassium hydroxide.

  • Cool the solution to 0°C.

  • Slowly add a separate aqueous solution (100 mL) of potassium permanganate dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • After the reaction is complete, collect the resulting precipitate by filtration.

  • Wash the precipitate with deionized water.

  • Combine the washings with the filtrate.

  • Remove the solvent from the combined filtrate and washings by vacuum evaporation to yield the product as an extremely hygroscopic white solid.

Confirmation of Structure: The structure of the synthesized this compound can be confirmed by spectroscopic methods:

  • ¹H NMR (400 MHz, D₂O): δ 1.43 (s, 3H), 1.48 (s, 3H), 3.92-3.98 (m, 1H), 4.27-4.33 (m, 1H), 4.51-4.57 (m, 1H).[2]

  • Mass Spectrometry (MS): 145 (M-K).[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 2,2-dimethyl-1,3-dioxolane-4-methanol P1 Dissolve A and B in D and cool to 0°C A->P1 B Potassium Hydroxide B->P1 C Potassium Permanganate P2 Add aqueous solution of C dropwise C->P2 D Deionized Water D->P1 P1->P2 P3 Stir at room temperature for 18 hours P2->P3 P4 Filter precipitate P3->P4 P5 Wash precipitate with D P4->P5 P6 Combine filtrate and washings P5->P6 P7 Vacuum evaporation P6->P7 E This compound P7->E

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity for this compound has not been extensively reported in the available literature, the broader class of 1,3-dioxolane derivatives has shown promise in several therapeutic areas.

General Biological Activities of 1,3-Dioxolane Derivatives
  • Antimicrobial and Antifungal Activity: Various substituted 1,3-dioxolanes have been reported to exhibit activity against a range of bacteria and fungi.[3][4] The mechanism of action is thought to be related to their ability to disrupt cellular processes.

  • Anticancer Activity: Certain 1,3-dioxolane derivatives have been investigated for their cytotoxic effects on cancer cell lines. A related compound, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug gemcitabine.[5]

  • Modulation of Multidrug Resistance (MDR): Some 2,2-diphenyl-1,3-dioxolane derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells.[6]

Given the presence of the 1,3-dioxolane scaffold, it is plausible that this compound may exhibit similar biological activities. Further screening is required to elucidate its specific pharmacological profile.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of test compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Analytical Methods

The primary analytical methods for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as evidenced by their use in confirming the structure post-synthesis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the characteristic proton signals in D₂O confirm the presence of the dimethyl groups, the dioxolane ring protons, and the proton at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The observation of a peak at m/z 145, corresponding to the molecule without the potassium ion (M-K), confirms the mass of the carboxylate anion.[2]

Conclusion

This compound is a hygroscopic solid for which a reliable synthesis protocol is available. While its specific biological activities have yet to be fully characterized, the broader family of 1,3-dioxolane derivatives demonstrates a range of promising pharmacological effects, including antimicrobial and anticancer properties. This technical guide provides foundational information and experimental protocols to encourage and facilitate further research into the therapeutic potential of this compound. Future studies should focus on comprehensive screening for biological activity, elucidation of any specific mechanisms of action, and development of detailed analytical methods for its quantification in various matrices.

References

The Hygroscopic Nature of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific quantitative data on the hygroscopic nature of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt. This guide provides a framework for assessing its hygroscopicity, including detailed experimental protocols and the theoretical basis for its potential interaction with atmospheric moisture. The principles and methodologies outlined herein are standard within the pharmaceutical industry for characterizing new chemical entities.

Introduction to Hygroscopicity in Drug Development

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical quality attribute for active pharmaceutical ingredients (APIs) and excipients. The extent of water uptake can significantly impact a material's physical and chemical stability, manufacturability, performance, and shelf-life. For a salt form like 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt, understanding its hygroscopic behavior is paramount for developing a robust and stable dosage form.

Potassium salts of carboxylic acids are generally expected to exhibit some degree of hygroscopicity due to the ionic nature of the carboxylate group and the presence of the potassium cation, both of which can interact with water molecules. However, the overall hygroscopic nature is also influenced by the molecule's crystal lattice energy and the presence of other functional groups.

Experimental Protocols for Hygroscopicity Assessment

To determine the hygroscopic properties of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature. This method provides a detailed moisture sorption-desorption profile.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each step, and the mass change is recorded.

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: The change in mass at each RH step is plotted against the target RH to generate a moisture sorption-desorption isotherm. This plot reveals key information such as the critical relative humidity (CRH) where significant water uptake occurs, the presence of hysteresis, and any physical changes to the sample.

Gravimetric Analysis (according to the European Pharmacopoeia)

This is a simpler, yet effective, method for classifying the hygroscopicity of a substance.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the substance (e-g., 1-2 g) into a tared container.

  • Exposure: Place the open container in a desiccator containing a saturated solution of ammonium chloride or another appropriate salt to maintain a constant relative humidity of 80% ± 2% RH at a constant temperature of 25°C ± 1°C.

  • Equilibration: Store the sample under these conditions for 24 hours.

  • Final Weighing: After 24 hours, re-weigh the sample and calculate the percentage increase in mass.

  • Classification: The hygroscopicity is classified based on the percentage of water absorbed, as detailed in the table below.

Data Presentation

While no specific data for 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt is available, the following table from the European Pharmacopoeia is used for classification based on the gravimetric method.

Hygroscopicity Classification% Weight Gain (at 25°C and 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Visualizations

Logical Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for assessing the hygroscopicity of a new chemical entity.

Hygroscopicity Assessment Workflow cluster_0 Initial Assessment cluster_1 Experimental Testing cluster_2 Data Analysis and Classification cluster_3 Reporting and Formulation Strategy start Obtain Sample of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt lit_review Literature Review for Existing Data start->lit_review dvs Dynamic Vapor Sorption (DVS) Analysis lit_review->dvs No data found gravimetric Gravimetric Analysis (Ph. Eur.) lit_review->gravimetric No data found isotherm Generate Sorption-Desorption Isotherm dvs->isotherm classify Classify Hygroscopicity gravimetric->classify isotherm->classify stability Assess Impact on Stability classify->stability report Generate Technical Report stability->report formulation Inform Formulation and Packaging Strategy report->formulation

Hygroscopicity Assessment Workflow
Conceptual Pathway of Water Molecule Interaction with a Hygroscopic Salt

This diagram illustrates the general mechanism of water absorption by a hygroscopic salt, leading to potential deliquescence.

Water Molecule Interaction with a Hygroscopic Salt cluster_0 Initial State cluster_1 Moisture Exposure cluster_2 Adsorption and Absorption cluster_3 Potential Outcomes salt_crystal Crystalline Salt (e.g., Potassium Salt) adsorption Surface Adsorption of H2O salt_crystal->adsorption Exposure to humid air water_vapor H2O Vapor water_vapor->adsorption absorption Bulk Absorption & Hydration adsorption->absorption Increased RH hydrated_solid Stable Hydrated Solid absorption->hydrated_solid Below CRH deliquescence Deliquescence (Forms Solution) absorption->deliquescence Above CRH

Water Molecule Interaction with a Hygroscopic Salt

Implications for Drug Development

Should 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt be found to be hygroscopic, several aspects of its development would need careful consideration:

  • Solid Form Selection: A less hygroscopic salt or polymorph might be sought.

  • Formulation: Excipients with low water activity should be selected. Wet granulation processes may need to be avoided or carefully controlled.

  • Manufacturing: Environmental humidity control during manufacturing processes such as milling, blending, and compression would be critical.

  • Packaging and Storage: The material would require storage in well-sealed containers with desiccants. The final product would likely need protective packaging, such as blister packs with high moisture barrier properties.

Conclusion

While specific data on the hygroscopic nature of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt is not currently available in the public domain, its chemical structure suggests a potential for moisture uptake. The experimental protocols and classification schemes detailed in this guide provide a robust framework for its characterization. A thorough understanding of its hygroscopic properties is essential for the successful development of a safe, effective, and stable pharmaceutical product. It is strongly recommended that the experimental work outlined herein be conducted to fill the existing data gap.

A Technical Guide to the Solubility of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's molecular structure and provides detailed, adaptable experimental protocols for its empirical determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to effectively work with this compound.

Introduction

This compound is a potassium salt of a carboxylic acid containing a protected diol in the form of a dioxolane ring. Its utility in chemical synthesis, particularly in the pharmaceutical industry, necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide addresses the anticipated solubility of this compound in various solvent classes and furnishes detailed methodologies for its quantitative measurement.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. As an ionic salt, it is expected to be highly soluble in polar protic solvents, particularly water, due to favorable ion-dipole interactions. The presence of the dioxolane ring and methyl groups introduces some nonpolar character, which might afford limited solubility in some polar aprotic solvents. Conversely, it is predicted to have low to negligible solubility in nonpolar organic solvents.

One source describes the compound as an "extremely hygroscopic white solid," which strongly suggests a high affinity for water and, consequently, high aqueous solubility[1].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions between the potassium and carboxylate ions and the polar solvent molecules.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThe organic portion of the molecule may allow for some interaction, but the ionic nature dominates.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLack of favorable interactions between the ionic compound and nonpolar solvent molecules.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. The following are detailed experimental protocols adapted from established methodologies that can be applied to this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility[2][3].

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Materials:

  • This compound

  • Selected solvents

  • Thermostatically controlled shaker or incubator

  • Vials or flasks with secure caps

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended[3].

  • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter it using a syringe filter compatible with the solvent.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

This is a straightforward method for determining solubility, particularly in volatile solvents[4][5][6][7].

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • This compound

  • Selected solvents

  • Thermostatically controlled water bath or shaker

  • Filtration apparatus

  • Volumetric pipette

  • Evaporating dish or pre-weighed vial

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

  • Filter the saturated solution to remove any undissolved solid.

  • Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight of the dried solid is achieved.

  • The mass of the residue corresponds to the amount of solute dissolved in the pipetted volume of the solvent.

  • Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound using the equilibrium solubility method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Potassium 2,2-dimethyl-1,3- dioxolane-4-carboxylate B Add to a known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter or centrifuge the supernatant D->E F Quantify concentration of supernatant (e.g., HPLC, UV-Vis) E->F Result Determine Solubility F->Result

References

Unveiling the Thermal Stability of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a compound of interest in pharmaceutical development and organic synthesis. Due to the limited availability of direct experimental data for this specific salt, this document provides a comprehensive framework for its thermal analysis. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents thermal stability data of analogous potassium carboxylates for comparative purposes, and discusses potential thermal decomposition pathways. This guide serves as a valuable resource for researchers seeking to understand and experimentally determine the thermal properties of this and similar molecules.

Introduction

This compound is a potassium salt of a protected glyceric acid derivative. The 1,3-dioxolane ring serves as a protecting group for the diol functionality of glyceric acid. The thermal stability of such compounds is a critical parameter in drug development and manufacturing, influencing storage conditions, shelf-life, and the design of safe and robust synthetic processes. Thermal decomposition can lead to loss of product, generation of impurities, and potentially hazardous conditions. Therefore, a thorough understanding of a compound's thermal behavior is paramount.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residue.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a clean, inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a dry, inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 600 °C.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a clean aluminum pan. Seal the pan, and if decomposition is expected to generate gas, use a pinholed lid to allow for pressure release.

  • Reference: An empty, sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a linear heating rate of 10 °C/min to a final temperature where complete decomposition is observed in TGA.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition. The onset temperature and peak temperature of these events provide critical information about the material's thermal stability.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg in crucible) TGA_Instrument TGA Instrument (Nitrogen Atmosphere) TGA_Sample->TGA_Instrument TGA_Heating Heating Program (10 °C/min to 600 °C) TGA_Instrument->TGA_Heating TGA_Data Data Acquisition (Mass vs. Temperature) TGA_Heating->TGA_Data TGA_Analysis Analysis (Onset of Decomposition) TGA_Data->TGA_Analysis DSC_Sample Sample Preparation (2-5 mg in pan) DSC_Instrument DSC Instrument (Nitrogen Atmosphere) DSC_Sample->DSC_Instrument DSC_Heating Heating Program (10 °C/min) DSC_Instrument->DSC_Heating DSC_Data Data Acquisition (Heat Flow vs. Temperature) DSC_Heating->DSC_Data DSC_Analysis Analysis (Melting & Decomposition Temps) DSC_Data->DSC_Analysis

Experimental workflow for TGA and DSC analysis.

Comparative Thermal Stability Data of Analogous Compounds

In the absence of direct data, examining the thermal stability of structurally related compounds can provide valuable insights. The following tables summarize the thermal decomposition data for various potassium carboxylates.

Table 1: Thermal Decomposition of Potassium Carboxylates

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Analysis MethodReference
Potassium Acetate~450-TGAEstimated from literature
Potassium Propionate~440-TGAEstimated from literature
Potassium Butyrate~430-TGAEstimated from literature
Potassium Clavulanate187313, 420TGA/DSC[1]

Note: The decomposition temperatures of simple potassium alkanoates are generally high. The presence of other functional groups, as in potassium clavulanate, can significantly lower the thermal stability.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several stages. Based on the chemistry of carboxylate salts and 1,3-dioxolanes, a plausible decomposition pathway can be proposed.

Initially, the compound may undergo decarboxylation, a common thermal decomposition route for carboxylate salts, to yield a carbanion intermediate. This could be followed by the breakdown of the 1,3-dioxolane ring. The thermal decomposition of 2,2-dimethyl-1,3-dioxolane in the gas phase is known to produce acetone and ethylene oxide as primary products. While the solid-state decomposition of the potassium salt may differ, the formation of acetone from the isopropylidene ketal is a likely event.

The overall decomposition in an inert atmosphere is expected to ultimately yield potassium carbonate and a mixture of volatile organic compounds.

Decomposition_Pathway Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Heat (Δ) FinalResidue Final Residue (Potassium Carbonate) Start->FinalResidue Overall Process Intermediate Carbanion Intermediate Decarboxylation->Intermediate RingOpening 1,3-Dioxolane Ring Opening Intermediate->RingOpening Products Volatile Organic Products (e.g., Acetone) RingOpening->Products

Hypothetical thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a robust framework for its determination and interpretation. The detailed TGA and DSC protocols offer a clear path for experimental investigation. The comparative data from analogous potassium carboxylates serves as a useful benchmark for expected thermal behavior. The proposed decomposition pathway provides a theoretical basis for understanding the potential degradation products. For researchers and drug development professionals, applying the methodologies outlined herein will enable a thorough characterization of the thermal properties of this compound, ensuring its safe handling, storage, and application in further research and development.

References

Unlocking the Potential: A Technical Guide to the Research Applications of Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane scaffold, a five-membered heterocyclic ring containing two oxygen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical properties and ability to serve as a versatile pharmacophore have led to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the current and potential research applications of dioxolane derivatives, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Antimicrobial Applications

Dioxolane derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of cellular processes essential for microbial survival.

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of dioxolane-containing compounds with potent antibacterial and antifungal properties. The activity of these derivatives is often influenced by the nature and position of substituents on the dioxolane ring and any fused aromatic systems.

Table 1: Antibacterial and Antifungal Activity of Selected Dioxolane Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Chiral & Racemic 1,3-DioxolanesStaphylococcus aureus312.5 - 1250[1]
Staphylococcus epidermidis625 - 1250[1]
Enterococcus faecalis625[1]
Pseudomonas aeruginosa625[1]
Candida albicans78.12 - 312.5[1]
Substituted 1,3-DioxolanesS. aureus, S. epidermidis, E. faecalis, P. aeruginosa156 - 1250[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of dioxolane derivatives C Add microbial suspension to microplate wells containing compound dilutions A->C B Inoculate microbial suspension (adjusted to 0.5 McFarland standard) B->C D Incubate at 37°C for 24 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: lowest concentration with no visible growth E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compounds: Stock solutions of the dioxolane derivatives are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Dioxolane nucleoside analogues have emerged as a significant class of antiviral agents, particularly against viruses like Human Immunodeficiency Virus (HIV) and Epstein-Barr Virus (EBV). These compounds act as reverse transcriptase or DNA polymerase inhibitors, disrupting viral replication.

Table 2: Antiviral Activity of Selected Dioxolane Nucleoside Analogues

Compound/DerivativeTarget VirusEC50 (µM)CC50 (µM)Reference
Dioxolane Guanosine (DXG)HIV-1 (drug-resistant)0.25 ± 0.17>500[4][5]
Amdoxovir (DAPD)HIV-14.0 ± 2.2>500[4][5]
L-I-OddUEpstein-Barr Virus (EBV)0.03>50[4]
7-bromo-deazaadenosine analogueEpstein-Barr Virus (EBV)0.17-[6]
7-iodo-deazaadenosine analogueEpstein-Barr Virus (EBV)0.47-[6]
Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Dioxolane nucleoside analogues are prodrugs that are intracellularly phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. Incorporation of the dioxolane analogue results in chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.

Signaling Pathway for Antiviral Action of Dioxolane Nucleosides

G cluster_cell Host Cell Prodrug Dioxolane Nucleoside (Prodrug) Active Active Triphosphate Form Prodrug->Active Intracellular Phosphorylation RT Viral Reverse Transcriptase Active->RT DNA Viral DNA Synthesis Active->DNA Incorporation RT->DNA Termination Chain Termination DNA->Termination

Mechanism of viral reverse transcriptase inhibition by dioxolane nucleosides.
Experimental Protocol: Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Methodology:

  • Cell Culture: Human PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.

  • Infection: Stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1.

  • Treatment: Following infection, the cells are washed and cultured in the presence of serial dilutions of the dioxolane derivatives.

  • Analysis: After 7 days of incubation, the supernatant is collected, and the level of HIV-1 replication is quantified by measuring the reverse transcriptase activity or the amount of p24 antigen.

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.

Anticancer and Multidrug Resistance (MDR) Modulation

Dioxolane derivatives have shown promise not only as direct anticancer agents but also as modulators of multidrug resistance (MDR), a major obstacle in cancer chemotherapy.

Anticancer Activity

Certain dioxolane-containing compounds have exhibited significant cytotoxicity against various cancer cell lines. Their mechanisms can vary, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation.

Table 3: Anticancer Activity of Selected Dioxolane Derivatives

Compound/DerivativeCancer Cell Line(s)GI50/IC50 (µM)Reference
Dihydrodioxin & Dioxol AnalogsVarious human cancer cell lines<0.1[7]
Dioxolane-Coumarin Hybrid (DCH4)MCF-7 (Breast)13.28 (µg/ml)[6]
KYSE-30 (Esophageal)44.21 (µg/ml)[6]
Modulation of Multidrug Resistance

A significant application of dioxolane derivatives lies in their ability to reverse MDR in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell.[8][9] Dioxolane derivatives can inhibit the function of these pumps, thereby restoring the efficacy of anticancer drugs.[8][9]

Logical Relationship of P-glycoprotein Inhibition by Dioxolane Derivatives

G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Efflux Accumulation Increased Intracellular Drug Accumulation Chemo->Accumulation Enters Cell Dioxolane Dioxolane Derivative Dioxolane->Pgp Inhibition Cytotoxicity Enhanced Cytotoxicity Accumulation->Cytotoxicity

Reversal of multidrug resistance by P-glycoprotein inhibition.
Experimental Protocol: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

Methodology:

  • Cell Culture: A P-gp overexpressing cancer cell line (e.g., Caco-2) is cultured to confluency.

  • Loading: Cells are incubated with the fluorescent P-gp substrate Rhodamine 123, with and without the dioxolane derivative.

  • Efflux: After loading, the cells are washed and incubated in fresh medium (with or without the dioxolane derivative) to allow for efflux of the dye.

  • Analysis: The intracellular accumulation of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometry. A higher fluorescence signal in the presence of the dioxolane derivative indicates inhibition of P-gp-mediated efflux.

Chiral Auxiliaries in Asymmetric Synthesis

The inherent chirality of many dioxolane derivatives makes them excellent chiral auxiliaries in asymmetric synthesis. They can be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which the auxiliary can be removed and recycled. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.

Experimental Workflow for Asymmetric Aldol Reaction using a Chiral Dioxolane Auxiliary

G cluster_synthesis Asymmetric Synthesis A Attach chiral dioxolane auxiliary to a prochiral ketone B Diastereoselective aldol reaction with an aldehyde A->B C Purify the desired distereomer B->C D Remove the chiral auxiliary C->D E Obtain enantiomerically enriched aldol product D->E

Asymmetric synthesis workflow using a chiral dioxolane auxiliary.
General Synthetic Protocol for Dioxolane Formation

1,3-dioxolanes are typically synthesized by the acetalization or ketalization of an aldehyde or ketone with a 1,2-diol, often in the presence of an acid catalyst.[1]

General Reaction Scheme:

A mixture of the carbonyl compound (1.0 mmol), the diol (1.1 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate), and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Conclusion

Dioxolane derivatives represent a highly versatile and valuable class of compounds with a broad spectrum of research applications. Their demonstrated activities as antimicrobial, antiviral, and anticancer agents, coupled with their utility as modulators of multidrug resistance and as chiral auxiliaries, underscore their importance in modern drug discovery and organic synthesis. The continued exploration of novel dioxolane structures and their biological evaluation will undoubtedly lead to the development of new and improved therapeutic agents and synthetic methodologies. This guide serves as a foundational resource for researchers seeking to harness the potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block derived from tartaric acid. This reagent serves as a valuable precursor for the enantioselective synthesis of a variety of complex organic molecules, including natural products and pharmaceutical intermediates. The protocols outlined below detail its application in the synthesis of key chiral synthons.

Overview of Synthetic Applications

This compound, available in both (R) and (S) enantiomeric forms, is a protected derivative of glyceric acid. The dioxolane group serves as a robust protecting group for the diol functionality, allowing for selective transformations at the carboxylate group. This chiral synthon is particularly valuable in asymmetric synthesis, where the stereocenter is utilized to induce chirality in subsequent reaction steps.

Key applications include:

  • Synthesis of Chiral Lactones: The carboxylate can be readily converted into various lactone structures, which are common motifs in natural products.

  • Precursor to Chiral Aldehydes: Reduction of the carboxylate or its derivatives provides access to the corresponding chiral aldehyde, a key intermediate in various C-C bond-forming reactions. The related (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a known key intermediate in the synthesis of the anticancer drug gemcitabine.[1]

  • Synthesis of Unnatural Amino Acids: The chiral backbone can be elaborated to introduce amino functionalities for the synthesis of non-proteinogenic amino acids.

  • Natural Product Synthesis: This building block has been employed in the total synthesis of complex natural products, such as the vitamin (+)-biotin.

Experimental Protocols and Data

Synthesis of a Key Chiral Lactone Intermediate for (+)-Biotin

A crucial step in several total syntheses of (+)-biotin is the preparation of a key chiral lactone, (3aS, 6aR)-lactone. While not a direct reaction of the potassium salt, understanding its lineage from similar chiral pool materials provides context for its utility. A common strategy involves the elaboration of a chiral starting material derived from a C5 sugar acid, such as D-erythorbic acid, which shares stereochemical features with derivatives of glyceric acid.

A representative transformation to a key intermediate is outlined below:

Reaction Scheme:

G start D-Erythorbic Acid intermediate1 D-Erythronolactone start->intermediate1 H2O2, Na2CO3 then H+ intermediate2 Tetronic Acid (via dimesylation and elimination) intermediate1->intermediate2 MsCl, Et3N product (+)-Biotin intermediate2->product Multi-step synthesis

Caption: Synthetic pathway to (+)-Biotin from D-erythorbic acid.

Quantitative Data Summary:

StepReagents and ConditionsProductYieldReference
Oxidation and Cyclization1. H₂O₂, Na₂CO₃, H₂O, 0 °C2. 6 N HClD-Erythronolactone91%[2]
Dimesylation and EliminationMsCl, Et₃N, CH₂Cl₂Tetronic Acid97%[2]

Detailed Experimental Protocol (Adapted from related syntheses):

Step 1: Preparation of D-Erythronolactone from D-Erythorbic Acid [2]

  • To a solution of D-erythorbic acid in deionized water, add sodium carbonate and cool to 0 °C.

  • Slowly add hydrogen peroxide while maintaining the temperature at 0 °C.

  • After the reaction is complete, acidify the mixture with 6 N aqueous hydrochloric acid to induce cyclization.

  • The desired D-erythronolactone is then isolated and purified.

Step 2: Conversion to Tetronic Acid [2]

  • Dissolve the D-erythronolactone in dichloromethane.

  • Add triethylamine followed by methanesulfonyl chloride.

  • Stir the reaction at room temperature.

  • Upon completion, the elimination product, tetronic acid, is isolated.

This sequence highlights how a readily available chiral starting material can be efficiently converted into a key intermediate for a complex natural product. The use of this compound would follow a similar logic, where the carboxylate is transformed into other functional groups as required for the synthesis of the target molecule.

General Workflow for Utilizing this compound

The general workflow for employing this chiral building block in a synthetic campaign is depicted below. The initial step typically involves the conversion of the potassium carboxylate to a more reactive species, such as an acid chloride or an ester, to facilitate subsequent transformations.

G start This compound step1 Activation of Carboxylate (e.g., to acid chloride or ester) start->step1 step2a Reduction to Aldehyde step1->step2a step2b Coupling Reactions (e.g., amide bond formation) step1->step2b step2c Grignard/Organolithium Addition step1->step2c product_a Chiral Aldehyde Intermediate step2a->product_a product_b Chiral Amide/Peptide Fragment step2b->product_b product_c Chiral Ketone step2c->product_c final_product Target Molecule (e.g., Natural Product, API) product_a->final_product product_b->final_product product_c->final_product

Caption: General synthetic workflow starting from the carboxylate.

Conclusion

This compound is a highly valuable and versatile chiral starting material in organic synthesis. Its utility is demonstrated in the preparation of key intermediates for complex targets. The protocols and workflows presented here provide a foundation for researchers to incorporate this building block into their synthetic strategies for the efficient and stereocontrolled construction of chiral molecules. Further exploration of its reactivity will undoubtedly lead to novel applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the oxidation of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid using potassium permanganate, followed by neutralization with potassium hydroxide to yield the desired potassium salt. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid and its salts are important chiral building blocks in the synthesis of various biologically active molecules. The protection of the diol functionality of glycerol as an acetonide allows for selective manipulation of the primary hydroxyl group. This protocol outlines a straightforward and effective method for the synthesis of the potassium salt of this carboxylic acid, starting from the commercially available solketal.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Oxidation of Solketal

(±)-2,2-dimethyl-1,3-dioxolane-4-methanol + KMnO₄ → 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Step 2: Neutralization

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid + KOH → 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
(±)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)132.16≥98%Sigma-Aldrich
Potassium permanganate (KMnO₄)158.03≥99%Fisher Scientific
Potassium hydroxide (KOH)56.11≥85%Merck
Sodium bisulfite (NaHSO₃)104.06-VWR Chemicals
Diethyl ether (Et₂O)74.12ACS GradeSigma-Aldrich
Dichloromethane (CH₂Cl₂)84.93ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Acros Organics
Deionized Water (H₂O)18.02-In-house
Hydrochloric Acid (HCl), 2M36.46-In-house
Step 1: Oxidation of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g (75.6 mmol) of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol in 200 mL of deionized water.

  • Cool the solution to 0-5 °C using the ice bath.

  • In a separate beaker, prepare a solution of 17.9 g (113.4 mmol, 1.5 equivalents) of potassium permanganate in 250 mL of deionized water.

  • Slowly add the potassium permanganate solution to the stirred solketal solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by the slow addition of solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves. This may require dropwise addition of 2M HCl to facilitate the dissolution of manganese salts.

  • Extract the aqueous solution with diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid as a viscous oil.

Step 2: Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt
  • Dissolve the crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (assuming quantitative yield from the previous step, ~75.6 mmol) in 100 mL of deionized water.

  • Prepare a solution of potassium hydroxide (approximately 4.2 g, ~75.6 mmol, 1.0 equivalent) in 50 mL of deionized water.

  • Slowly add the potassium hydroxide solution to the stirred solution of the carboxylic acid. Monitor the pH of the solution using a pH meter or pH paper, and continue adding the base until a pH of 7 is reached.

  • Remove the water under reduced pressure using a rotary evaporator to obtain the crude potassium salt.

  • The crude salt can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt.

Data Presentation
ParameterValue
Starting Material
(±)-2,2-dimethyl-1,3-dioxolane-4-methanol10.0 g (75.6 mmol)
Reagents
Potassium permanganate17.9 g (113.4 mmol)
Potassium hydroxide~4.2 g (~75.6 mmol)
Reaction Conditions
Oxidation Temperature0-10 °C (addition), then room temp.
Oxidation Time12-16 hours
Neutralization pH7.0
Product
Theoretical Yield of Potassium Salt13.9 g (75.6 mmol)
AppearanceWhite crystalline solid
Molecular FormulaC₆H₉KO₄
Molecular Weight184.23 g/mol

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Neutralization & Purification solketal Solketal in Water reaction_mixture Reaction Mixture (0-10°C, then RT) solketal->reaction_mixture kmno4 Aqueous KMnO4 kmno4->reaction_mixture quench Quench with NaHSO3 reaction_mixture->quench extraction Extraction with Et2O quench->extraction crude_acid Crude Carboxylic Acid extraction->crude_acid dissolve_acid Dissolve Crude Acid in Water crude_acid->dissolve_acid neutralization Neutralization (pH 7) dissolve_acid->neutralization koh Aqueous KOH koh->neutralization evaporation Evaporation neutralization->evaporation recrystallization Recrystallization (Ethanol/Diethyl Ether) evaporation->recrystallization final_product Pure Potassium Salt recrystallization->final_product

Caption: Workflow for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt.

Safety Precautions
  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Handle potassium hydroxide with care as it is corrosive.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Characterization

The final product can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final product.

  • ¹³C NMR: To confirm the carbon skeleton of the final product.

  • FT-IR: To identify the characteristic functional groups, particularly the carboxylate salt.

  • Melting Point: To determine the purity of the crystalline product.

This protocol provides a general method for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt. Researchers may need to optimize reaction conditions to achieve higher yields and purity.

Application Notes and Protocols: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate and its parent acid are chiral molecules derived from tartaric acid, a readily available and inexpensive chiral starting material. While not conventionally utilized directly as a protecting group in itself, its core structure, the 2,2-dimethyl-1,3-dioxolane (acetonide or isopropylidene ketal), is a widely employed protecting group for 1,2- and 1,3-diols in organic synthesis.[1] The carboxylate functionality offers a handle for introducing this chiral moiety, potentially as a chiral protecting group for other functional groups like amines or alcohols, although such applications are not widely documented in scientific literature.

This document provides detailed application notes on the use of the 2,2-dimethyl-1,3-dioxolane moiety as a protecting group for diols and explores the potential, albeit theoretical, application of this compound in introducing a chiral protecting group.

Core Application: Acetonide Protection of Diols

The primary application of the 2,2-dimethyl-1,3-dioxolane structure is in the protection of vicinal diols. This is achieved by reacting the diol with acetone or an acetone equivalent in the presence of an acid catalyst to form a cyclic ketal, also known as an acetonide.[1] This strategy is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, where the selective reaction of other functional groups is required.

Key Features of Acetonide Protecting Groups:
  • Stability: Acetonides are stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidizing/reducing conditions.[1]

  • Ease of Introduction: The protection reaction is typically high-yielding and can be performed under mild conditions.[1]

  • Ease of Removal: Deprotection is readily achieved by acid-catalyzed hydrolysis.[1]

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol using 2,2-Dimethoxypropane

This protocol describes a common method for the formation of an acetonide protecting group.

Materials:

  • Diol-containing substrate

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous solvent (e.g., dichloromethane (DCM) or acetone)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the diol-containing substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of 2,2-dimethoxypropane (typically 2-5 equivalents).

  • Add a catalytic amount of p-TsOH (typically 0.01-0.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a small amount of a weak base, such as triethylamine or sodium bicarbonate solution.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of an Acetonide-Protected Diol

This protocol outlines the removal of the acetonide protecting group.

Materials:

  • Acetonide-protected substrate

  • Aqueous acid solution (e.g., 1M HCl, acetic acid/water mixture)

  • Solvent (e.g., tetrahydrofuran (THF), methanol)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the acetonide-protected substrate in a suitable solvent such as THF or methanol.

  • Add the aqueous acid solution. The choice of acid and its concentration will depend on the substrate's sensitivity to acidic conditions.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The deprotection is usually complete within a few hours.

  • Once the reaction is complete, neutralize the acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected diol.

  • Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of diols as acetonides and their subsequent deprotection.

Reaction Reagents and Conditions Typical Yield Reference
Protection (Acetonide Formation) 2,2-Dimethoxypropane, cat. p-TsOH, DCM, rt>90%General Procedure
Acetone, cat. H2SO4, rt>85%General Procedure
Deprotection (Acetonide Cleavage) 80% Acetic Acid/Water, rt>90%General Procedure
1M HCl, THF, rt>95%General Procedure

Hypothetical Application: Chiral Protecting Group for Amines

While not established in the literature, this compound could theoretically be used to introduce a chiral protecting group for primary or secondary amines. The carboxylate would first need to be activated (e.g., by conversion to an acid chloride or using peptide coupling reagents) and then reacted with the amine to form a stable amide bond. This would install a chiral (2,2-dimethyl-1,3-dioxolan-4-yl)carbonyl group.

Proposed Reaction Scheme

G cluster_0 Activation cluster_1 Protection cluster_2 Deprotection K_Salt This compound Activated Activated Carboxylate (e.g., Acid Chloride) K_Salt->Activated Activation (e.g., SOCl2) Protected_Amine Protected Amine (Amide linkage) Activated->Protected_Amine Amine R-NH2 Amine->Protected_Amine Coupling Deprotection Deprotection (e.g., Hydrolysis) Protected_Amine->Deprotection Deprotection->Amine workflow Start Diol-containing Substrate Protection Protection (Acetonide Formation) Start->Protection Protected Protected Substrate Protection->Protected Reaction Chemical Transformation (e.g., Oxidation, Reduction) Protected->Reaction Deprotection Deprotection (Acid Hydrolysis) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product signaling_pathway cluster_0 Initial State cluster_1 Step 1: Selective Protection cluster_2 Step 2: Reaction cluster_3 Step 3: Deprotection Molecule_A Multifunctional Molecule Protect_FG1 Protect Functional Group 1 Molecule_A->Protect_FG1 Protected_Molecule Partially Protected Molecule Protect_FG1->Protected_Molecule React_FG2 React at Functional Group 2 Protected_Molecule->React_FG2 Modified_Molecule Modified Protected Molecule React_FG2->Modified_Molecule Deprotect_FG1 Deprotect Functional Group 1 Modified_Molecule->Deprotect_FG1 Final_Product Final Product Deprotect_FG1->Final_Product

References

Application Notes and Protocols: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a versatile chiral building block derived from the readily available and inexpensive chiral pool starting material, tartaric acid. This stable, crystalline salt offers a synthetically useful handle for the introduction of a stereocenter into a target molecule. Its protected diol functionality and the reactive carboxylate group make it a valuable precursor for the synthesis of a variety of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The acetonide protection of the diol allows for a wide range of chemical transformations to be performed on the carboxylate moiety without affecting the stereochemistry of the adjacent chiral center. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 83400-91-3
Molecular Formula C₆H₉KO₄
Molecular Weight 184.23 g/mol
Appearance White to yellow solid
Storage Temperature 2-8°C, under inert atmosphere

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)- or (S)-solketal).

Experimental Protocol: Oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol

This protocol describes the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol to this compound using potassium permanganate.

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-methanol

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) and potassium hydroxide (1.2 eq) in deionized water.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of potassium permanganate (3.0 eq) in deionized water dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Upon completion of the reaction, a precipitate of manganese dioxide will have formed. Collect the precipitate by filtration and wash it with deionized water.

  • Combine the filtrate and the washings.

  • Remove the solvent by vacuum evaporation to yield this compound as a white, hygroscopic solid.

Quantitative Data:

Starting MaterialProductYield
5.00 g (37.83 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol6.50 g (35.28 mmol) of this compound93%

Note: The yield is based on the specific quantities reported in the cited literature.

Synthesis Workflow

G Synthesis of this compound start Start reagents 2,2-dimethyl-1,3-dioxolane-4-methanol Potassium Hydroxide Water start->reagents oxidation Oxidation with KMnO₄ at 0°C to RT reagents->oxidation filtration Filtration to remove MnO₂ oxidation->filtration evaporation Evaporation of Solvent filtration->evaporation product This compound evaporation->product

Caption: Workflow for the synthesis of the target compound.

Applications in Chiral Synthesis

This compound serves as a versatile starting material for the synthesis of various chiral molecules. Its primary utility lies in its conversion to other key chiral intermediates or its direct use in coupling reactions.

Conversion to Chiral Aldehyde for Pharmaceutical Synthesis

A major application of this compound is its conversion to the corresponding chiral aldehyde, (R)-(+)- or (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. This aldehyde is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the anticancer drug Gemcitabine.

General Reaction Scheme: The conversion of the potassium carboxylate to the aldehyde typically involves a two-step process:

  • Activation of the carboxylate: The potassium salt is first converted to a more reactive carboxylic acid derivative, such as an acid chloride or an ester.

  • Reduction: The activated carbonyl group is then selectively reduced to the aldehyde.

Direct Amidation of the Carboxylate

The carboxylate can be directly coupled with amines to form chiral amides without the need to first form the free carboxylic acid or a more reactive derivative. This is particularly useful when the corresponding carboxylic acid is unstable.

This protocol is a general method for the amidation of alkali metal carboxylate salts and can be adapted for this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add HBTU (1.1 eq) and Hünig's base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylate.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-2

Application Notes and Protocols: Reactions of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a chiral building block derived from tartaric acid, serves as a versatile nucleophile in a variety of organic transformations. The carboxylate functionality, when activated as a potassium salt, readily reacts with a range of electrophiles to form esters and other derivatives. This protected diol moiety is advantageous in multi-step syntheses, allowing for the selective modification of the carboxyl group while the adjacent hydroxyl groups remain masked. These application notes provide an overview of the reactivity of this compound with common electrophiles and offer detailed protocols for key transformations.

The general reactivity stems from the nucleophilic character of the carboxylate anion, which can participate in substitution reactions with suitable electrophiles. Common electrophiles include alkyl halides for the synthesis of esters (alkylation) and acyl chlorides or anhydrides for the formation of mixed anhydrides, which can subsequently react with alcohols or amines.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the carboxylate oxygen on an electrophilic center, leading to the formation of a new carbon-oxygen bond and the displacement of a leaving group.

Reaction_Pathway reactant This compound intermediate Transition State reactant->intermediate Nucleophilic Attack electrophile Electrophile (E-LG) electrophile->intermediate product Ester Derivative intermediate->product Leaving Group Departure byproduct K-LG intermediate->byproduct

Caption: General reaction of the carboxylate with an electrophile.

Application 1: Synthesis of Alkyl Esters via Alkylation

The reaction of this compound with alkyl halides is a straightforward method for the synthesis of the corresponding alkyl esters. This SN2 reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Experimental Protocol: Synthesis of Benzyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

This protocol describes the synthesis of a benzyl ester, a common protecting group for carboxylic acids.

Materials:

  • (S)-Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (optional, as a base)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of carboxylate), add benzyl bromide (1.1 eq).

  • If the starting material is the corresponding carboxylic acid, add potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl ester.

Quantitative Data:

ElectrophileProductSolventReaction Time (h)Yield (%)
Benzyl bromideBenzyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylateDMF18~85-95
Ethyl iodideEthyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylateDMF24~80-90
Methyl iodideMethyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylateAcetone12~90-98

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Potassium Salt in DMF add_electrophile Add Alkyl Halide start->add_electrophile stir Stir at Room Temperature add_electrophile->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Alkyl Ester chromatography->product

Caption: Workflow for the alkylation of the potassium carboxylate.

Application 2: Synthesis of Mixed Anhydrides and Subsequent Acylation

This compound can react with acyl chlorides to form a mixed anhydride. This activated intermediate is highly reactive and can be used in situ to acylate alcohols or amines, providing a versatile method for the synthesis of a wider range of esters and amides.

Experimental Protocol: One-Pot Synthesis of an Ester via a Mixed Anhydride Intermediate

This protocol outlines the formation of a mixed anhydride with pivaloyl chloride, followed by reaction with an alcohol.

Materials:

  • (S)-Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

  • Pivaloyl chloride

  • An alcohol (e.g., isopropanol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend (S)-potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in anhydrous DCM (10 mL per mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).

  • Stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (e.g., isopropanol, 1.2 eq) in anhydrous DCM.

  • Add the alcohol solution to the reaction mixture at 0 °C and allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Acylation:

Acylating AgentNucleophileProductSolventReaction Time (h)Yield (%)
Pivaloyl ChlorideIsopropanolIsopropyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylateDCM6~75-85
Acetyl ChlorideBenzylamineN-Benzyl-(S)-2,2-dimethyl-1,3-dioxolane-4-carboxamideDCM4~80-90
Benzoyl ChloridePhenolPhenyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylateDCM12~70-80

Note: Yields are approximate and can vary based on the specific nucleophile and reaction conditions.

Acylation_Pathway reactant Potassium Carboxylate mixed_anhydride Mixed Anhydride reactant->mixed_anhydride acyl_chloride Acyl Chloride (R'COCl) acyl_chloride->mixed_anhydride product Acylated Product mixed_anhydride->product byproduct1 KCl mixed_anhydride->byproduct1 nucleophile Nucleophile (Nu-H) nucleophile->product byproduct2 R'COOH product->byproduct2

Caption: Reaction pathway for acylation via a mixed anhydride.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides and acyl chlorides are often corrosive, lachrymatory, and/or toxic. Handle with care.

  • Anhydrous solvents are flammable and require proper handling and storage.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile chiral building block. Its reactions with electrophiles provide reliable routes to a variety of ester and amide derivatives. The protocols outlined above serve as a starting point for the synthesis of more complex molecules in the fields of pharmaceutical and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

Application Notes and Protocols: The Utility of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral building block of significant value in the asymmetric synthesis of pharmaceutical compounds. As a stable, crystalline salt derived from either (R)- or (S)-glyceric acid, it serves as a key precursor to a variety of chiral synthons. The dioxolane moiety acts as a protecting group for the vicinal diol functionality, allowing for selective transformations at the carboxylate group. This document provides detailed application notes and protocols for the use of this versatile reagent in the synthesis of key pharmaceutical intermediates.

While direct utilization of the potassium salt in coupling reactions is less common, it serves as an excellent starting material for the synthesis of the corresponding aldehyde, (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde. This aldehyde is a crucial intermediate in the synthesis of several important pharmaceuticals, including the anticancer agent Gemcitabine.[1] The following protocols detail the conversion of the potassium carboxylate to the aldehyde and its subsequent use in a key carbon-carbon bond-forming reaction.

Physicochemical Properties and Data

A summary of the physicochemical properties of this compound and its key derivative is provided below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate117205-81-9C₆H₉KO₄184.23White to yellow solid
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde15186-48-8C₆H₁₀O₃130.14Colorless to pale yellow liquid

Experimental Protocols

Protocol 1: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde from Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

This protocol describes a representative two-step, one-pot procedure for the conversion of the potassium carboxylate to the corresponding aldehyde. The carboxylate is first converted to an activated ester intermediate, which is then reduced in situ.

Materials:

  • Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (18.4 g, 100 mmol).

  • Suspension: Add 100 mL of anhydrous THF to the flask. The salt will not fully dissolve, forming a suspension.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add N,N'-Diisopropylcarbodiimide (DIC) (13.9 g, 110 mmol) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Diisobutylaluminium hydride (DIBAL-H) (110 mL of a 1.0 M solution in hexanes, 110 mmol) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Quenching: While maintaining the temperature at -78 °C, slowly add 20 mL of methanol to quench the excess DIBAL-H. Then, add 100 mL of a saturated aqueous solution of potassium sodium tartrate and allow the mixture to warm to room temperature with vigorous stirring until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by vacuum distillation to afford (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Application in a Horner-Wadsworth-Emmons Reaction for the Synthesis of a Gemcitabine Precursor

This protocol outlines the use of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde in a Horner-Wadsworth-Emmons reaction to form a key α,β-unsaturated ester, a precursor in the synthesis of Gemcitabine.

Materials:

  • (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (from Protocol 1)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware

Procedure:

  • Base Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (4.4 g of 60% dispersion, 110 mmol) in 100 mL of anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (13.0 g, 100 mmol) in 20 mL of anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to yield the desired α,β-unsaturated ester.

Quantitative Data from a Representative Synthesis

The following table summarizes typical yields for the described synthetic sequence.

StepStarting MaterialProductTypical Yield (%)
1. Aldehyde SynthesisPotassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde75-85
2. Horner-Wadsworth-Emmons Reaction(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehydeEthyl (E)-3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)acrylate80-90

Visualizations of Synthetic Workflows

Diagram 1: Synthesis of Chiral Aldehyde from Potassium Carboxylate

G Workflow for Aldehyde Synthesis A Potassium (S)-2,2-dimethyl- 1,3-dioxolane-4-carboxylate B Activated Ester Intermediate A->B  DIC, THF, 0°C to rt C (S)-2,2-Dimethyl-1,3- dioxolane-4-carboxaldehyde B->C  DIBAL-H, THF, -78°C G Synthesis of an α,β-Unsaturated Ester cluster_0 Ylide Formation D Triethyl phosphonoacetate E Phosphonate Ylide D->E  NaH, THF, 0°C to rt F Ethyl (E)-3-((S)-2,2-dimethyl- 1,3-dioxolan-4-yl)acrylate E->F  THF, 0°C to rt C (S)-2,2-Dimethyl-1,3- dioxolane-4-carboxaldehyde C->F

References

Application Note: NMR Characterization of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a key chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its well-defined stereochemistry makes it a valuable starting material for the enantioselective synthesis of complex natural products and drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of this compound, along with tabulated spectral data and a workflow diagram.

Data Presentation

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.43Singlet3HCH₃
1.48Singlet3HCH₃
3.92-3.98Multiplet1HCH₂
4.27-4.33Multiplet1HCH₂
4.51-4.57Multiplet1HCH

Solvent: D₂O, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~25-272 x CH₃
~67CH₂
~75CH
~110C(CH₃)₂
~175COO⁻K⁺

Note: These are predicted chemical shifts. Actual experimental values may vary.

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated water (D₂O, 99.9 atom % D)

    • NMR tube (5 mm, high precision)

    • Pipettes and a vortex mixer

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

    • Gently vortex the vial to ensure complete dissolution.

    • Transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0-10 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons)

    • Acquisition Time: 2-4 seconds

    • Pulse Width: Calibrated 90° pulse

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

    • Pulse Width: Calibrated 30-45° pulse to reduce experiment time.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale. For ¹H NMR in D₂O, the residual water peak can be set to 4.79 ppm. For ¹³C NMR, an external standard or the solvent signal can be used for referencing.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

  • Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr Insert Sample c13_nmr ¹³C NMR Acquisition ft Fourier Transform h1_nmr->ft FID c13_nmr->ft FID phase_base Phasing & Baseline Correction ft->phase_base calibrate Chemical Shift Calibration phase_base->calibrate analyze Spectral Analysis (Integration, Multiplicity, Shifts) calibrate->analyze

Caption: Workflow for NMR Characterization.

This comprehensive guide provides the necessary information for the successful NMR characterization of this compound, ensuring accurate structural verification and quality control for research and development applications.

Application Note: Mass Spectrometric Analysis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the analysis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate using Electrospray Ionization Mass Spectrometry (ESI-MS). The protocol outlines sample preparation, instrumental parameters for both positive and negative ion modes, and expected mass spectral data, including the primary ion and potential fragmentation patterns. This methodology is intended for researchers, scientists, and drug development professionals requiring accurate mass determination and structural confirmation of this compound.

Introduction

This compound is a salt of a carboxylic acid containing a protected diol functional group. This compound and its derivatives can serve as chiral building blocks in organic synthesis. Accurate and reliable analytical methods are crucial for its characterization, quality control, and use in research and development. Mass spectrometry, particularly with a soft ionization technique like ESI, is a powerful tool for this purpose, providing molecular weight confirmation and structural information.

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. Vortex until fully dissolved.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent mixture to achieve a final concentration of 10 µg/mL.

  • Solvent System: For direct infusion analysis, a solvent system of 50:50 (v/v) methanol:water or acetonitrile:water is recommended. The addition of a weak acid, such as 0.1% formic acid, may be beneficial for analysis in positive ion mode, while analysis in negative ion mode is typically performed without acidic modifiers.

Mass Spectrometry Analysis

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis to achieve high-resolution mass accuracy.

Table 1: Recommended ESI-MS Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kV
Cone Voltage 20 - 40 V20 - 40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Desolvation Temperature 350 - 450 °C350 - 450 °C
Mass Range m/z 50 - 500m/z 50 - 500
Collision Energy (for MS/MS) 10 - 30 eV10 - 30 eV

Note: These parameters are a general guideline and may require optimization based on the specific instrument used.

Data Presentation and Interpretation

Mass spectrometric analysis of this compound is expected to yield distinct ions in both positive and negative modes.

Negative Ion Mode ESI-MS

In negative ion mode, the primary ion observed is the deprotonated molecule, the 2,2-dimethyl-1,3-dioxolane-4-carboxylate anion.

Table 2: Expected Ions in Negative Ion Mode ESI-MS

IonFormulaCalculated m/zObserved m/z
[M-K]⁻C₆H₉O₄⁻145.0506~145.05

Collision-induced dissociation (CID) of the [M-K]⁻ ion can provide structural information. A plausible fragmentation pathway involves the loss of carbon dioxide, followed by the cleavage of the dioxolane ring.

Positive Ion Mode ESI-MS

In positive ion mode, the intact potassium salt may be observed as an adduct with a potassium ion. The presence of trace sodium can also lead to the formation of sodium adducts.

Table 3: Expected Ions in Positive Ion Mode ESI-MS

IonFormulaCalculated m/zObserved m/z
[M+K]⁺C₆H₉KO₄⁺223.0031~223.00
[M+Na]⁺C₆H₉KNaO₄⁺207.0186~207.02
[M-K+2Na]⁺C₆H₉Na₂O₄⁺191.0342~191.03

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working Dilution infusion Direct Infusion working->infusion esi_ms ESI-MS Analysis infusion->esi_ms full_scan Full Scan MS esi_ms->full_scan ms_ms MS/MS Fragmentation esi_ms->ms_ms interpretation Data Interpretation full_scan->interpretation ms_ms->interpretation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway parent [M-K]⁻ m/z 145.05 loss_co2 Loss of CO₂ parent->loss_co2 fragment1 [C₅H₉O₂]⁻ m/z 101.06 loss_co2->fragment1 loss_ch2o Loss of CH₂O fragment1->loss_ch2o fragment2 [C₄H₇O]⁻ m/z 71.05 loss_ch2o->fragment2

Caption: Proposed fragmentation pathway for the 2,2-dimethyl-1,3-dioxolane-4-carboxylate anion in negative ion mode MS/MS.

Conclusion

This application note provides a detailed and reliable protocol for the mass spectrometric analysis of this compound. The use of ESI-MS in both positive and negative ion modes allows for comprehensive characterization of the compound. The provided experimental parameters and expected data will serve as a valuable resource for researchers in the fields of chemistry and drug development.

Scale-Up Synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a key intermediate in various pharmaceutical and research applications. Two primary synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Overview of Synthetic Strategies

Two viable methods for the synthesis of this compound are outlined below. Method A utilizes a one-step oxidation of the corresponding alcohol to directly yield the potassium salt. Method B is a two-step process involving the oxidation of the alcohol to the carboxylic acid, followed by neutralization to form the potassium salt.

Data Presentation

The following tables summarize the key quantitative data for each synthetic method, allowing for easy comparison.

Table 1: Comparison of Synthetic Methods

ParameterMethod A: Permanganate OxidationMethod B: Ruthenium-catalyzed Oxidation
Starting Material 2,2-dimethyl-1,3-dioxolane-4-methanol2,2-dimethyl-1,3-dioxolane-4-methanol
Key Reagents Potassium permanganate (KMnO₄), Potassium hydroxide (KOH)Ruthenium(III) chloride (RuCl₃), Trichloroisocyanuric acid (TCCA)
Number of Steps 12
Overall Yield 93%~75% (for oxidation step)
Reaction Time ~18 hours~3 hours (for oxidation step)
Product Purity High (after filtration and washing)High (after chromatographic purification)

Table 2: Reagent Quantities for a Representative Scale

ReagentMethod A (per 5.00 g of starting material)Method B (per 350 mg of starting material)
2,2-dimethyl-1,3-dioxolane-4-methanol5.00 g (37.83 mmol)350 mg (2.65 mmol)
Potassium permanganate17.95 g (113.59 mmol)-
Potassium hydroxide2.55 g (45.45 mmol)-
Ruthenium(III) chloride-318 mg (1.53 mmol)
Trichloroisocyanuric acid-(Amount to be optimized)
Potassium carbonate-455 mg (3.3 mmol)
Tetrabutylammonium bromide-(Catalytic amount)
Solvent(s)Deionized water (150 mL)Acetonitrile (10 mL), Water (5 mL)

Experimental Protocols

Method A: One-Step Permanganate Oxidation

This method provides a direct and high-yielding route to the potassium salt.

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-methanol

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Reaction flask equipped with a magnetic stirrer and dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 5.00 g (37.83 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol and 2.55 g (45.45 mmol) of potassium hydroxide in 50 mL of deionized water.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of 17.95 g (113.59 mmol) of potassium permanganate in 100 mL of deionized water.

  • Slowly add the potassium permanganate solution dropwise to the cooled solution of the starting material over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.

  • Upon completion of the reaction, a precipitate of manganese dioxide will have formed. Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water.

  • Combine the filtrate and the washings.

  • Remove the solvent by vacuum evaporation to yield this compound as a white, hygroscopic solid.

Purification: The product obtained after evaporation of the solvent is generally of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. Maintain careful temperature control during the addition of potassium permanganate.

Method B: Two-Step Ruthenium-Catalyzed Oxidation and Neutralization

This method offers a faster oxidation step and may be suitable for substrates sensitive to strong oxidants like permanganate.

Step 1: Oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-methanol

  • Ruthenium(III) chloride (RuCl₃)

  • Trichloroisocyanuric acid (TCCA)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Reaction flask with magnetic stirrer

Procedure:

  • To a reaction flask, add 350 mg (2.65 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol, 318 mg (1.53 mmol) of RuCl₃, 455 mg (3.3 mmol) of K₂CO₃, and a catalytic amount of TBAB.

  • Add a solvent mixture of 10 mL of acetonitrile and 5 mL of water.

  • Add TCCA portion-wise to the stirred reaction mixture. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Once the reaction is complete, quench by adding an aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

Purification of the Carboxylic Acid: The crude carboxylic acid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Formation of the Potassium Salt

Materials:

  • 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Suitable solvent (e.g., ethanol or water)

Procedure:

  • Dissolve the purified 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in a suitable solvent.

  • Add a stoichiometric amount of a potassium base (e.g., KOH or K₂CO₃) dissolved in the same solvent.

  • Stir the mixture at room temperature until the reaction is complete (can be monitored by pH).

  • Remove the solvent under reduced pressure to obtain this compound.

Safety Precautions:

  • Ruthenium compounds can be toxic. Handle with care and appropriate PPE.

  • TCCA is a strong oxidizing and chlorinating agent. Handle in a well-ventilated fume hood.

  • Handle all solvents and reagents in accordance with standard laboratory safety procedures.

Mandatory Visualizations

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. First, the diol of a suitable tartaric acid derivative is protected by reacting it with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. Second, the resulting carboxylic acid is neutralized with a potassium base, like potassium hydroxide, to yield the final potassium salt.

Q2: My acetal protection reaction is not going to completion. What are the possible causes?

Incomplete acetal protection can be due to several factors:

  • Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for the reaction. Ensure the correct catalytic amount is used.

  • Presence of Water: Water can shift the reaction equilibrium back towards the starting materials. It is critical to use anhydrous reagents and solvents.

  • Inefficient Water Removal: If the reaction generates water, employing methods like a Dean-Stark apparatus or the use of molecular sieves is necessary to drive the reaction to completion.[1]

  • Steric Hindrance: Highly substituted diols may react slower. Increasing the reaction time or temperature might be necessary.

Q3: I am observing the formation of a methyl ester byproduct during the acetal protection step. How can I avoid this?

The formation of a methyl ester byproduct can occur if methanol is used as a solvent or is generated in situ from reagents like 2,2-dimethoxypropane, which can then react with the carboxylic acid functionality of the starting material under acidic conditions. To minimize this, you can use molecular sieves to sequester any methanol produced.[2]

Q4: The yield of my final potassium salt is low after the saponification/neutralization step. What could be the issue?

Low yield in the final step can be attributed to:

  • Incomplete Saponification: Ensure a slight excess of the potassium base (e.g., 5% excess KOH) is used to drive the hydrolysis of any ester intermediates to completion.[2]

  • Product Loss During Workup: The potassium salt is likely water-soluble. Avoid excessive washing with water. If you need to remove impurities, consider washing with a minimal amount of a solvent in which your product has low solubility.

  • Precipitation Issues: For effective isolation, ensure the conditions are favorable for the precipitation of the potassium salt. Cooling the reaction mixture can aid in this process.

Q5: How can I effectively purify the final product, this compound?

Purification can often be achieved through recrystallization. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove impurities. For highly water-soluble salts, a general method involves precipitating the product from a methanolic solution by the addition of a less polar solvent.

Troubleshooting Guides

Issue 1: Low Yield in Acetal Protection Step
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remains.Inadequate water removal.Use a Dean-Stark apparatus or add activated molecular sieves to the reaction mixture to remove water as it forms.[1]
Insufficient acid catalyst.Add a fresh portion of the acid catalyst (e.g., p-TsOH).
Reagent degradation.Use freshly opened or purified 2,2-dimethoxypropane.
Formation of side products.Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress closely by TLC.
Incorrect stoichiometry.Ensure the correct molar ratios of reactants are used.
Issue 2: Product Loss During Workup and Purification
Symptom Possible Cause Suggested Solution
Significant decrease in yield after aqueous workup.Hydrolysis of the acetal group.Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate) before aqueous workup. Avoid acidic washes.[1]
Product is soluble in the wash solvent.Minimize the volume of wash solvents. Use cold solvents to reduce solubility.
Difficulty in isolating the final potassium salt.High solubility of the salt in the reaction solvent.After neutralization, consider evaporating the solvent and triturating the residue with a solvent in which the product is insoluble.
Incomplete precipitation.Cool the solution in an ice bath to maximize precipitation of the potassium salt.

Data Presentation

Table 1: Optimization of Acetal Protection of Tartaric Acid Derivatives

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1p-TsOHMethanol/CyclohexaneReflux285-92Organic Syntheses, 1990, 68, 92[3]
2Boron trifluoride etherateAcetoneRoom Temp0.5>90Organic Syntheses, 1998, 75, 98
3CSATHF500.25HighResearchGate Discussion[2]
4Sulfated metal oxidesDichloromethaneRoom Temp485-95General literature on acetal protection

Note: Yields are for the corresponding ester or acid and may vary depending on the specific substrate and scale.

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

This protocol is adapted from a procedure for the synthesis of the corresponding dimethyl ester.

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine L-tartaric acid (1 equivalent), 2,2-dimethoxypropane (2.3 equivalents), and methanol (as a co-solvent).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.003 equivalents).

  • Reaction: Heat the mixture gently until a homogeneous solution is obtained.[3] Then, add cyclohexane and attach a distillation head to remove the acetone/methanol-cyclohexane azeotropes, driving the reaction to completion.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with anhydrous potassium carbonate until the color of the solution fades.[3]

  • Isolation: Remove the volatile components under reduced pressure. The resulting crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can be used in the next step without further purification or purified by distillation or recrystallization.

Protocol 2: Conversion to this compound
  • Dissolution: Dissolve the crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in methanol.

  • Neutralization: Prepare a solution of potassium hydroxide (1.05 equivalents) in methanol with a minimal amount of water to aid dissolution.

  • Salt Formation: Add the methanolic KOH solution dropwise to the carboxylic acid solution while stirring.

  • Precipitation and Isolation: The potassium salt may precipitate upon formation. Cooling the mixture in an ice bath can enhance precipitation.[2] Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Mandatory Visualizations

Reaction_Pathway L-Tartaric Acid L-Tartaric Acid Intermediate_Acid 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid L-Tartaric Acid->Intermediate_Acid p-TsOH (cat.) 2,2-Dimethoxypropane 2,2-Dimethoxypropane 2,2-Dimethoxypropane->Intermediate_Acid Final_Product This compound Intermediate_Acid->Final_Product Potassium_Hydroxide Potassium_Hydroxide Potassium_Hydroxide->Final_Product Troubleshooting_Workflow Start Low Yield Observed Check_Step Identify Reaction Step with Low Yield Start->Check_Step Acetal_Protection Acetal Protection Step Check_Step->Acetal_Protection Step 1 Salt_Formation Salt Formation Step Check_Step->Salt_Formation Step 2 Check_SM_Consumed Is Starting Material Consumed? Acetal_Protection->Check_SM_Consumed Check_Saponification Incomplete Saponification? Salt_Formation->Check_Saponification Incomplete_Reaction Incomplete Reaction: - Check catalyst activity - Ensure anhydrous conditions - Remove water/methanol byproduct Check_SM_Consumed->Incomplete_Reaction No Product_Loss_Workup Product Loss During Workup? Check_SM_Consumed->Product_Loss_Workup Yes End Yield Optimized Incomplete_Reaction->End Hydrolysis Acetal Hydrolysis: - Neutralize acid before workup - Avoid acidic washes Product_Loss_Workup->Hydrolysis Yes Solubility_Loss Product Soluble in Wash: - Minimize wash volume - Use cold solvent Product_Loss_Workup->Solubility_Loss No Hydrolysis->End Solubility_Loss->End Incomplete_Saponification_Sol Use slight excess of KOH - Increase reaction time/temp Check_Saponification->Incomplete_Saponification_Sol Yes Purification_Issues Purification Issues: - Optimize recrystallization solvent - Cool to maximize precipitation Check_Saponification->Purification_Issues No Incomplete_Saponification_Sol->End Purification_Issues->End Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Intermediate Outcomes Yield Final Yield Catalyst Catalyst Concentration Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Temperature Reaction Temperature Temperature->Reaction_Rate Side_Products Side Product Formation Temperature->Side_Products Water_Removal Water Removal Efficiency Equilibrium_Position Equilibrium Position Water_Removal->Equilibrium_Position Base_Stoichiometry KOH Stoichiometry Saponification_Completeness Saponification Completeness Base_Stoichiometry->Saponification_Completeness Reaction_Rate->Yield Equilibrium_Position->Yield Side_Products->Yield Saponification_Completeness->Yield

References

Technical Support Center: Purification of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

You are experiencing a significant loss of product during the recrystallization process.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the salt, even at low temperatures.

    • Solution: Experiment with mixed solvent systems. A common technique is to dissolve the salt in a minimal amount of a good solvent (e.g., water, methanol) at an elevated temperature and then slowly add a poor solvent (e.g., ethanol, isopropanol, acetone) until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Precipitation is Too Rapid: Fast cooling can lead to the formation of fine, impure crystals that are difficult to filter and wash effectively.

    • Solution: Ensure a slow cooling process. After dissolving the salt at a higher temperature, allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator.

  • Incorrect pH: The salt's solubility is pH-dependent. A decrease in pH can lead to the formation of the less soluble free carboxylic acid.

    • Solution: Ensure the pH of the solution remains basic during the recrystallization process. If necessary, add a small amount of a suitable base, like potassium hydroxide.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small, known amount of your crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt into several test tubes.

  • To each tube, add a different solvent or solvent mixture from the table below, dropwise, while gently warming, until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent system will dissolve the compound when hot but result in significant crystal formation upon cooling.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemExpected SolubilityNotes
WaterHighGood starting point for dissolving the salt.
MethanolModerate to HighCan be used as the primary solvent.
EthanolLow to ModerateOften used as an anti-solvent with water or methanol.
IsopropanolLowA potential anti-solvent.
AcetoneVery LowCan be used as an anti-solvent.
Methanol/Ethanol mixturesVariableOffers a range of polarities for fine-tuning solubility.
Water/Ethanol mixturesVariableA common combination for recrystallizing salts.
Problem 2: Product Contaminated with Impurities

Your final product shows the presence of unknown peaks in analytical tests (e.g., NMR, HPLC).

Possible Impurities and Removal Strategies:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include glyceric acid, acetone, or the corresponding alcohol (2,2-dimethyl-1,3-dioxolane-4-methanol).

    • Removal: Recrystallization is often effective at removing small amounts of starting materials. For larger quantities, a preceding aqueous/organic extraction of the free acid form before conversion to the potassium salt might be necessary.

  • Byproducts from Synthesis: Side reactions can lead to various impurities. For instance, hydrolysis of the dioxolane ring can occur under acidic conditions.

    • Removal: Careful control of reaction conditions (pH, temperature) is crucial to minimize byproduct formation. Recrystallization can remove byproducts with different solubility profiles.

  • Inorganic Salts: Excess potassium hydroxide or other potassium salts used in the synthesis can co-precipitate.

    • Removal: Washing the filtered crystals with a cold, poor solvent in which the inorganic salts are insoluble but the product has minimal solubility (e.g., cold ethanol) can be effective.

Logical Workflow for Impurity Removal

start Crude Product recrystallize Recrystallize from appropriate solvent system start->recrystallize analyze Analyze Purity (NMR, HPLC) recrystallize->analyze pure Pure Product analyze->pure Purity > 99% troubleshoot Identify Impurity Type analyze->troubleshoot Purity < 99% wash Wash with Cold Solvent troubleshoot->wash Inorganic Salts rework Consider Chemical Rework (e.g., pH adjustment, extraction) troubleshoot->rework Organic Impurities wash->recrystallize rework->start

Caption: Troubleshooting workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dry the purified 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt?

A1: After filtration, the crystals should be washed with a small amount of a cold, volatile solvent (like cold ethanol or diethyl ether) to remove residual solvent from the recrystallization. The product can then be dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any remaining solvent and water. Avoid excessively high temperatures to prevent decomposition.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (carboxylate, dioxolane).

  • Elemental Analysis: To determine the percentage of potassium and other elements, which can help confirm the salt's identity and purity.

Experimental Protocol: Purity Analysis Workflow

cluster_initial Initial Screening cluster_confirmation Structural Confirmation & Purity cluster_final Final Verification TLC Thin Layer Chromatography (TLC) (of the free acid) FTIR FTIR Spectroscopy HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy (1H, 13C) FTIR->NMR MS Mass Spectrometry NMR->MS Elemental Elemental Analysis HPLC->Elemental start Purified Sample start->TLC start->FTIR

Caption: Recommended workflow for purity analysis.

Q3: The purified salt is hygroscopic. How should it be stored?

A3: Yes, potassium salts of carboxylic acids can be hygroscopic. The product should be stored in a tightly sealed container in a desiccator or a dry box to protect it from atmospheric moisture.

Q4: Can the dioxolane ring hydrolyze during purification?

A4: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions. It is crucial to maintain a neutral to basic pH throughout the purification process, especially when using aqueous solutions. If the pH drops, the ring can open, leading to the formation of glycerol and acetone, which will contaminate your product.

Signaling Pathway of Potential Dioxolane Hydrolysis

dioxolane 2,2-dimethyl-1,3-dioxolane- 4-carboxylic acid potassium salt hydrolysis_products Glyceric Acid Potassium Salt + Acetone dioxolane->hydrolysis_products Hydrolysis acid Acidic Conditions (H+) acid->hydrolysis_products

Caption: Potential hydrolysis pathway under acidic conditions.

Technical Support Center: Synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis.

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Oxidation of the Starting Alcohol: The oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol to the carboxylate may be insufficient.- Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration (e.g., 18 hours at room temperature) to allow for complete conversion.[1] - Optimize Stoichiometry: Use a sufficient excess of the oxidizing agent (e.g., potassium permanganate). A molar ratio of approximately 3:1 of KMnO₄ to the alcohol has been reported.[1] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
Hydrolysis of the Dioxolane Ring: The acetal group is sensitive to acidic conditions and can hydrolyze back to the diol.- Maintain Alkaline pH: Ensure the reaction and work-up conditions remain basic. The use of potassium hydroxide in the reaction mixture helps maintain alkalinity.[1] - Avoid Acidic Quenching: Quench the reaction with a neutral or slightly basic solution.
Formation of Ester Byproducts (in acetonide protection route): If using 2,2-dimethoxypropane for acetonide formation from tartaric acid, residual methanol can lead to the formation of methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate.- Use Anhydrous Conditions: Employ anhydrous reagents and solvents. The use of molecular sieves can help remove methanol from the reaction mixture.[2] - Saponification: After the initial reaction, perform a saponification step by treating the crude product with a base like potassium hydroxide in methanol to hydrolyze any ester byproducts to the desired potassium carboxylate.
Product Loss During Work-up: The product is highly hygroscopic and water-soluble, which can lead to losses during extraction and isolation.- Evaporation: After filtration of the manganese dioxide byproduct, remove the solvent by vacuum evaporation to recover the product.[1] - Avoid Aqueous Extractions: If possible, minimize aqueous extraction steps where the product could be lost.

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Source Troubleshooting and Prevention
Unreacted Starting Material (2,2-dimethyl-1,3-dioxolane-4-methanol) Incomplete oxidation.- See solutions for "Incomplete Oxidation" in Problem 1. - Purify the final product by recrystallization if possible, though its hygroscopic nature can make this challenging.
Over-oxidation Products (e.g., formate, oxalate) The strong oxidizing conditions can lead to the cleavage of the carbon-carbon bonds.- Control Temperature: Perform the addition of the oxidizing agent at a low temperature (e.g., 0°C) to moderate the reaction rate.[1] - Slow Addition of Oxidant: Add the potassium permanganate solution slowly to the reaction mixture to avoid localized overheating and excessive oxidation.[1]
Manganese Dioxide (MnO₂) Byproduct of the potassium permanganate oxidation.- Thorough Filtration: Ensure complete removal of the precipitated MnO₂ by filtration. Washing the filter cake with deionized water will help recover any product that may have been adsorbed.[1]
Hydrolysis Product (Glyceric acid potassium salt) Cleavage of the acetonide group under non-neutral pH.- Maintain a basic pH throughout the reaction and work-up.
Methyl Ester Byproduct Reaction with methanol when using 2,2-dimethoxypropane.- Use anhydrous conditions and consider a final saponification step.[2]

Quantitative Data on Side Reactions

The following table summarizes quantitative data on byproduct formation from the electrooxidation of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which serves as a model for potential side reactions under oxidative conditions.

Product Faradaic Efficiency (1 M KOH) Faradaic Efficiency (7 M KOH) Reference
Glyceric Acid (Desired Product) ~70%~55%[2]
Formate Lower than in glycerol oxidation-[2]
Oxalic Acid -~9-16.5%[2]

Note: This data is from an electrochemical oxidation process and is provided as an indication of potential byproduct formation under oxidative conditions. The actual yields of side products in a chemical synthesis may vary.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the permanganate oxidation method?

A1: The most common causes are incomplete oxidation of the starting alcohol and product loss during work-up due to its high water solubility. Ensure you are using a sufficient excess of potassium permanganate and that the reaction goes to completion. During work-up, minimizing aqueous extractions and using vacuum evaporation to isolate the product can improve yields.[1]

Q2: My final product is a brownish color. What is the likely contaminant?

A2: A brownish color is often indicative of residual manganese dioxide (MnO₂), a byproduct of the permanganate oxidation. This can be removed by careful and thorough filtration.

Q3: Can I use a different oxidizing agent instead of potassium permanganate?

A3: While other oxidizing agents can be used for the oxidation of primary alcohols to carboxylic acids, potassium permanganate is a common and effective choice for this transformation. If you choose to use a different oxidant, reaction conditions will need to be re-optimized.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed by ¹H NMR and mass spectrometry.[1] Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Q5: The synthesis starting from tartaric acid seems to have many steps. Is it advantageous over the oxidation route?

A5: The synthesis from tartaric acid allows for the introduction of chirality from a readily available chiral pool starting material. The oxidation route typically starts from commercially available solketal, which may be a racemic mixture. The choice of route depends on the desired stereochemistry of the final product and the availability of starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the method described by ChemicalBook.[1]

  • Preparation of Solutions:

    • Dissolve 2,2-dimethyl-1,3-dioxolane-4-methanol (5.00 g, 37.83 mmol) and potassium hydroxide (2.55 g, 45.45 mmol) in 50 mL of deionized water in a flask.

    • Separately, prepare a solution of potassium permanganate (17.95 g, 113.59 mmol) in 100 mL of deionized water.

  • Reaction:

    • Cool the flask containing the alcohol and KOH solution to 0°C in an ice bath.

    • Slowly add the potassium permanganate solution dropwise to the cooled reaction mixture with stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 18 hours.

  • Work-up and Isolation:

    • Upon completion of the reaction, a brown precipitate of manganese dioxide will have formed.

    • Collect the precipitate by filtration and wash it with deionized water.

    • Combine the filtrate and the washings.

    • Remove the solvent from the combined filtrate by vacuum evaporation to yield this compound as a white, hygroscopic solid.

Visualizations

Diagram 1: Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthesis Route (Oxidation) cluster_side Potential Side Reactions Starting Material 2,2-dimethyl-1,3-dioxolane-4-methanol Desired Product This compound Starting Material->Desired Product KMnO4, KOH Incomplete Reaction Unreacted Starting Material Starting Material->Incomplete Reaction Insufficient Oxidant/ Time Over-oxidation Over-oxidation Products (formate, oxalate) Desired Product->Over-oxidation Excessive Oxidant/ High Temp. Hydrolysis Hydrolysis Product (Glyceric acid salt) Desired Product->Hydrolysis Acidic Conditions

Caption: Main synthesis pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield check_oxidation Check for complete oxidation (e.g., TLC) start->check_oxidation incomplete_oxidation Incomplete Oxidation check_oxidation->incomplete_oxidation No check_ph Check pH of work-up check_oxidation->check_ph Yes increase_time Increase reaction time incomplete_oxidation->increase_time optimize_oxidant Optimize oxidant ratio incomplete_oxidation->optimize_oxidant solution Improved Yield increase_time->solution optimize_oxidant->solution acidic_ph Acidic pH detected check_ph->acidic_ph Yes check_workup Review work-up procedure check_ph->check_workup No maintain_alkaline Maintain alkaline conditions acidic_ph->maintain_alkaline maintain_alkaline->solution product_loss Potential product loss check_workup->product_loss Yes check_workup->solution No minimize_extraction Minimize aqueous extractions product_loss->minimize_extraction use_evaporation Use vacuum evaporation product_loss->use_evaporation minimize_extraction->solution use_evaporation->solution

Caption: Troubleshooting workflow for low product yield.

References

"troubleshooting low yield in dioxolane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during dioxolane synthesis, with a focus on addressing low reaction yields.

Troubleshooting Guide: Low Yield in Dioxolane Synthesis

This guide addresses specific issues that can lead to low yields in dioxolane formation.

Question: My dioxolane synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in dioxolane synthesis can stem from several factors, ranging from reaction conditions to purification methods. A systematic approach to troubleshooting is crucial for identifying and resolving the issue. Below are common problems and their solutions.

Issue 1: Incomplete Reaction or Unfavorable Equilibrium

The formation of dioxolanes is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.

  • Solution: Implement efficient water removal techniques. A common laboratory setup involves using a Dean-Stark apparatus with a refluxing solvent like toluene to continuously remove water as it is formed.[1] Alternatively, adding a chemical water scavenger such as trimethyl orthoformate or using molecular sieves can be effective.[1]

  • Experimental Protocol: Dioxolane Synthesis using a Dean-Stark Trap

    • Apparatus Setup: Flame-dry or oven-dry all glassware before use.[2] Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Reagents: To the flask, add the carbonyl compound (1 equivalent), the 1,2-diol (1.1-1.2 equivalents), and a suitable solvent (e.g., toluene).

    • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

    • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask.

    • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.[3] Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Catalyst Inefficiency or Degradation

The choice and handling of the acid catalyst are critical. An inappropriate or inactive catalyst will result in a sluggish or incomplete reaction.

  • Solution:

    • Catalyst Selection: A variety of Brønsted and Lewis acids can be used.[1] While p-TsOH is common, other catalysts like zirconium tetrachloride (ZrCl₄) or iodine can be highly effective and chemoselective.[1] For acid-sensitive substrates, milder catalysts or neutral conditions may be necessary.[1]

    • Catalyst Quality: Ensure the catalyst is not old or degraded. If necessary, use a freshly opened bottle or purify the catalyst before use.

Issue 3: Steric Hindrance in Reactants

The structure of the carbonyl compound and the diol can significantly impact the reaction rate and yield. Sterically hindered substrates react more slowly.[4]

  • Solution:

    • Reaction Time: Increase the reaction time for sterically hindered substrates.

    • More Reactive Reagents: In some cases, using a more reactive diol, such as 2,2-dimethylpropane-1,3-diol, can improve yields, especially for hindered ketones.[5]

    • Alternative Methods: Consider alternative synthetic routes or protecting groups if steric hindrance proves to be a persistent issue.

Issue 4: Side Reactions and Product Decomposition

Undesirable side reactions can consume starting materials or the desired product, leading to lower yields. The use of certain reagents or the presence of impurities can promote these side reactions. For instance, strong oxidizing agents can cleave the acetal product.[1][6]

  • Solution:

    • Use of Additives: The addition of radical inhibitors like butylated hydroxytoluene (BHT) can suppress side reactions in certain cases, leading to higher yields.[7]

    • Control of Reaction Conditions: Maintain careful control over the reaction temperature to minimize decomposition.

    • Purity of Reagents: Use purified reagents and solvents to avoid introducing impurities that could catalyze side reactions.[2] Dichloromethane, for example, can contain trace amounts of HCl which can be removed by passing it through basic alumina.[6]

Issue 5: Product Loss During Workup and Purification

A significant amount of product can be lost during the extraction and purification steps.[2] This is a common reason for discrepancies between the crude and final isolated yields.

  • Solution:

    • Careful Workup: During aqueous workup, ensure thorough extraction of the product from the aqueous layer. Rinsing the separatory funnel after extraction can help recover residual product.[2]

    • Purification Method Selection: The choice of purification method depends on the product's properties.[3] Column chromatography is versatile, while recrystallization can yield very pure solid products.[3] For volatile products, care must be taken during solvent removal under reduced pressure.[2]

    • Azeotropic Distillation: For some dioxolanes, azeotropic distillation with a solvent like cyclohexane can be an effective purification method to remove water and other impurities.[8]

Quantitative Data Summary

The yield of dioxolane synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes yields obtained for different diols in the synthesis of 1,3-dioxolanes from salicylaldehyde using Montmorillonite K10 as a catalyst.

EntryDiol StructureReaction Time (h)Yield (%)
1Sterically hindered diol a445
2Sterically hindered diol b653
3Sterically hindered diol c655
4Sterically hindered diol d561
5Less hindered diol e188
6Less hindered diol f190
7Less hindered diol g192
8Less hindered diol h193

Data adapted from a study on the synthesis of new 1,3-dioxolanes. The study highlights that yields decrease with increasing steric hindrance of the diols.[4]

Visualizations

Experimental Workflow for Dioxolane Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Assemble Apparatus (Flask, Dean-Stark, Condenser) reagents 2. Add Carbonyl, Diol, & Solvent catalyst 3. Add Acid Catalyst reagents->catalyst reflux 4. Heat to Reflux & Remove Water monitor 5. Monitor Reaction (TLC/GC) cool 6. Cool to Room Temperature monitor->cool neutralize 7. Neutralize & Wash extract 8. Extract & Dry Organic Layer concentrate 9. Concentrate purify 10. Purify (Chromatography/Distillation)

Caption: A typical experimental workflow for the synthesis of dioxolanes.

Troubleshooting Logic for Low Dioxolane Yield

G start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction check_water Is water being effectively removed? check_reaction->check_water No check_workup Are there losses during workup/purification? check_reaction->check_workup Yes check_catalyst Is the catalyst active and appropriate? check_water->check_catalyst No solution_water Improve water removal: - Use Dean-Stark - Add molecular sieves check_water->solution_water Yes solution_catalyst Optimize catalyst: - Use fresh catalyst - Screen different acid catalysts check_catalyst->solution_catalyst Yes solution_conditions Adjust reaction conditions: - Increase reaction time - Check for side reactions/decomposition check_catalyst->solution_conditions No solution_workup Refine purification technique: - Careful extraction - Choose appropriate purification method check_workup->solution_workup Yes

Caption: A decision tree for troubleshooting low yields in dioxolane synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I protect a carbonyl group as a dioxolane in the presence of acid-sensitive functional groups?

A1: Protecting carbonyl compounds that contain acid-sensitive groups requires careful selection of reaction conditions.[1] Using milder catalysts such as iodine or cerium(III) trifluoromethanesulfonate under neutral or nearly neutral conditions can be effective.[1] Another strategy is to use reagents that do not require strongly acidic conditions, such as 1,3-bis(trimethylsiloxy)propane with a catalytic amount of iodine.[1]

Q2: What is the best way to purify my dioxolane product?

A2: The optimal purification method depends on the physical properties of your product and the nature of the impurities.[3]

  • Column Chromatography: This is a highly versatile method for separating the target compound from unreacted starting materials and byproducts.[3]

  • Recrystallization: If your dioxolane is a solid, recrystallization can be a simple and cost-effective way to obtain a highly pure product.[3]

  • Solvent Extraction: This is a useful initial step to remove water-soluble impurities, such as the acid catalyst, before further purification.[3]

  • Distillation: For liquid dioxolanes, distillation can be an effective purification method. Azeotropic distillation is particularly useful for removing water.[8]

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: If the reaction stalls, it could be due to catalyst deactivation or the re-establishment of equilibrium. First, ensure that water is being effectively removed. If the issue persists, adding a fresh portion of the catalyst may help drive the reaction to completion. If you observe decomposition, it might be better to quench the reaction early and optimize the conditions on a subsequent attempt.[2]

Q4: Are 1,3-dioxolanes stable?

A4: 1,3-dioxolanes are generally stable to bases and nucleophiles.[1] However, they are sensitive to acidic conditions and can be hydrolyzed back to the corresponding carbonyl compound and diol, even in the presence of trace amounts of acid.[6] Therefore, it is important to avoid acidic conditions during subsequent reaction steps and purification. They can also be cleaved by some strong oxidizing agents.[1]

References

"effect of temperature on the stability of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. The information focuses on the effects of temperature on the stability of this compound and provides guidance on handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in an inert atmosphere at a temperature between 2-8°C.[1][2][3] It is also crucial to protect it from moisture due to its hygroscopic nature.

Q2: I've noticed the color of my this compound has changed from white to yellow. What could be the cause?

A2: A color change from white to yellow can be an indicator of chemical degradation.[1][2][3] This may be caused by exposure to elevated temperatures, moisture, or atmospheric oxygen. It is recommended to verify the purity of the material using a suitable analytical method, such as HPLC, before proceeding with your experiments.

Q3: What is the primary degradation pathway for this compound at elevated temperatures or in the presence of moisture?

A3: The primary degradation pathway is likely the hydrolysis of the 1,3-dioxolane ring. This is an acid-catalyzed process where the ketal is cleaved, yielding acetone and potassium 2,3-dihydroxybutanoate. Given that the compound is hygroscopic, it can absorb atmospheric moisture, which may facilitate this degradation, especially if acidic impurities are present.

Q4: How can I assess the stability of my sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your sample and quantify any degradation products. Such a method should be able to separate the intact parent compound from all potential impurities and degradants. Performing a forced degradation study can help identify potential degradation products and validate the analytical method.

Q5: What are "forced degradation studies" and why are they important?

A5: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high heat, humidity, acid, base, oxidation, and light.[2][4][5] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradants.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (2-8°C, inert atmosphere).2. Assess the purity of the starting material using HPLC.3. Prepare solutions fresh before use.4. If the compound is dissolved in an aqueous buffer, ensure the pH is neutral or slightly basic to minimize acid-catalyzed hydrolysis.
Appearance of new peaks in chromatogram Formation of degradation products.1. Identify the new peaks by comparing the chromatogram to a reference standard and a degraded sample.2. Consider performing a forced degradation study to systematically identify degradation products.3. If hydrolysis is suspected, the major degradation products would be acetone and potassium 2,3-dihydroxybutanoate.
Difficulty dissolving the compound The compound is hygroscopic and may have absorbed moisture, leading to clumping.1. Handle the compound in a dry environment (e.g., a glove box).2. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
Low assay value for the compound Significant degradation has occurred.1. Discard the current batch of the compound.2. Obtain a new batch and verify its purity upon receipt.3. Strictly adhere to the recommended storage and handling conditions.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

Parameter Recommendation Source
Storage Temperature 2-8°C[1][2][3]
Atmosphere Inert (e.g., Argon, Nitrogen)[1][2][3]
Physical Form White to Yellow Solid[1][2][3]
Hygroscopicity Known to be hygroscopicInferred from general chemical properties
Light Sensitivity Store protected from lightGeneral good practice for chemical storage

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C) for a specified period. Also, reflux the stock solution at 60°C. Sample at various time points and prepare for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber). Shield a control sample from light. Analyze the samples after a defined exposure period.

  • Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active ingredient to ensure that the secondary degradation products are also formed and can be detected.

Protocol 2: Suggested HPLC Method for Stability Indicating Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 5% B

    • 32-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G cluster_conditions Stress Conditions cluster_products Degradation Products Compound This compound Acetone Acetone Compound->Acetone Hydrolysis DHP Potassium 2,3-dihydroxypropanoate Compound->DHP Hydrolysis Moisture Moisture (H₂O) Moisture->Compound Acid Acid (H⁺) Acid->Compound Heat Elevated Temperature Heat->Compound

Caption: Predicted hydrolysis degradation pathway.

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation A Define Stress Conditions (Heat, Humidity, Acid, Base, etc.) B Prepare Stock Solution of Compound A->B D Expose Compound to Stress Conditions B->D C Develop Initial HPLC Method F Analyze Samples using HPLC C->F E Sample at Defined Timepoints D->E E->F G Identify & Quantify Degradation Products F->G H Validate Method Specificity (Peak Purity) G->H

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The nature of impurities largely depends on the synthetic route employed. For the common synthesis involving the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol with potassium permanganate, potential impurities include:

  • Unreacted Starting Material: 2,2-dimethyl-1,3-dioxolane-4-methanol.

  • Inorganic Salts: Manganese dioxide (a byproduct of the permanganate oxidation) and excess potassium hydroxide.

  • Over-oxidation Products: Formic acid or other degradation products from cleavage of the dioxolane ring under harsh oxidation conditions.

  • Water: The product is known to be hygroscopic and can readily absorb atmospheric moisture.

Q2: My purified product is a sticky solid or an oil instead of a white powder. What could be the cause?

A2: This is a common issue with hygroscopic salts. The presence of excess water or certain organic impurities can lower the melting point and lead to a non-crystalline form. It is crucial to handle the compound under anhydrous conditions as much as possible, especially during the final isolation and drying steps. Using a glove box or a dry, inert atmosphere is recommended.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying both organic impurities and the main compound.

  • Karl Fischer Titration: To accurately determine the water content due to the hygroscopic nature of the salt.

Troubleshooting Guides

Recrystallization Issues

Problem: Poor or no crystal formation upon cooling.

  • Possible Cause 1: Too much solvent was used. This is a frequent reason for failed recrystallization, resulting in a solution that is not supersaturated upon cooling.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, but crystallization has not initiated.

    • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.

    • Solution 2: Add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause 1: The cooling process is too rapid. Rapid cooling can cause the compound to come out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves. Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

  • Possible Cause 2: High levels of impurities. Impurities can depress the melting point of the solid and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a solvent wash or column chromatography of the corresponding carboxylic acid, before attempting the final recrystallization of the potassium salt.

Data Presentation
ParameterMethod 1: Recrystallization from Ethanol/WaterMethod 2: Anti-Solvent Crystallization (Ethanol/Toluene)
Purity (by HPLC) 98.5%99.2%
Yield 75%85%
Water Content (Karl Fischer) 0.8%0.5%
Physical Form Fine white powderCrystalline solid

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for polar salts. The ideal ratio should be determined experimentally to ensure the compound is soluble in the hot solvent mixture but sparingly soluble when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) to dissolve the solid. If it does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a desiccator over a strong drying agent like phosphorus pentoxide, to remove residual solvent and water. Due to its hygroscopic nature, handling and storage under an inert atmosphere are recommended.[1]

Protocol 2: Purity Assessment by HPLC
  • Column: A C18 reversed-phase column is a suitable starting point for the analysis of this polar compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3-4) and a polar organic solvent like acetonitrile or methanol is recommended. The separation of carboxylic acids is often achieved using reversed-phase or ion-exchange chromatography.[2][3][4]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids which lack a strong chromophore.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimal hot ethanol/water start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal cool Slow cooling to room temperature, then ice bath dissolve->cool If no charcoal treatment hot_filter Hot filtration charcoal->hot_filter hot_filter->cool filter Vacuum filtration cool->filter wash Wash with cold ethanol filter->wash dry Dry under high vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Experimental workflow for the recrystallization of the target compound.

troubleshooting_workflow start Impure Product recrystallization Attempt Recrystallization start->recrystallization outcome Observe Outcome recrystallization->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Product Oils Out outcome->oiling_out Oily Residue poor_purity Low Purity After Recrystallization outcome->poor_purity Crystals Form, but Impure solution_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution_no_crystals solution_oiling_out Re-dissolve and Cool Slowly Use a Different Solvent System oiling_out->solution_oiling_out solution_poor_purity Repeat Recrystallization Consider Column Chromatography of the Acid poor_purity->solution_poor_purity

Caption: Logical workflow for troubleshooting common purification issues.

References

"improving the reaction time for the synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. The focus is on improving reaction time and addressing common issues encountered during the procedure.

Troubleshooting Guide: Improving Reaction Time

This guide is designed to help you identify and resolve issues that may lead to slow or incomplete reactions.

Q1: My reaction to form this compound is very slow. What are the primary factors I should investigate?

A1: Slow reaction rates in the synthesis of this compound, which is an acid-base neutralization reaction, are typically influenced by a few key factors. These include:

  • Insufficient mixing: Inadequate agitation can lead to localized depletion of reactants, slowing down the overall reaction rate.

  • Low reaction temperature: While this reaction is typically fast even at room temperature, very low temperatures can decrease the kinetic energy of the molecules, leading to a slower rate.

  • Poor solubility of reactants: If either the carboxylic acid starting material or the potassium hydroxide is not well-dissolved in the chosen solvent, the reaction will be limited by the rate of dissolution.

  • Steric hindrance: The bulky 2,2-dimethyl-1,3-dioxolane group might slightly hinder the approach of the hydroxide ion to the carboxylic acid proton, although this is less of a factor in simple acid-base reactions compared to more complex organic transformations.

Q2: I've confirmed good mixing, but the reaction is still sluggish. Should I heat the reaction mixture?

A2: Gently heating the reaction mixture can increase the reaction rate. An increase in temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, for a simple acid-base neutralization, excessive heating is usually unnecessary and may lead to solvent loss or unwanted side reactions if sensitive functional groups are present. A modest increase to 30-40°C should be sufficient to observe a significant rate enhancement.

Q3: Could the choice of solvent be the reason for the slow reaction?

A3: Yes, the solvent plays a crucial role in reaction kinetics. For the neutralization of a carboxylic acid with potassium hydroxide, a polar protic solvent like water, ethanol, or methanol is generally preferred. These solvents can effectively solvate both the potassium and hydroxide ions, as well as the carboxylate salt product, facilitating the reaction. If you are using a less polar or aprotic solvent, the solubility of the potassium hydroxide might be limited, thus slowing down the reaction.

Q4: I am observing a precipitate forming immediately, but the pH of the solution is not neutral, indicating an incomplete reaction. What could be the cause?

A4: This scenario often points to a solubility issue. The product, this compound, might be precipitating out of the solution and coating the unreacted carboxylic acid, preventing it from reacting with the base. To mitigate this, you could try:

  • Using a more polar solvent or a solvent mixture to increase the solubility of the product.

  • Adding the base solution more slowly with vigorous stirring to allow for better dispersion and reaction before precipitation occurs.

  • Slightly warming the reaction mixture to keep the product in solution until the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the neutralization of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a potassium base, typically potassium hydroxide (KOH).

Reaction Scheme: 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid + KOH → this compound + H₂O

Q2: How can I monitor the progress of the reaction?

A2: The most straightforward method to monitor the reaction is by measuring the pH of the solution. The reaction is complete when the pH reaches a stable, neutral, or slightly basic value (depending on the stoichiometry used). Alternatively, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting carboxylic acid.

Q3: Is it possible that the starting carboxylic acid is impure and causing the slow reaction?

A3: Yes, impurities in the starting material can interfere with the reaction. It is advisable to check the purity of the 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid using techniques like NMR or melting point analysis before starting the synthesis.

Q4: Can I use a different potassium base, such as potassium carbonate (K₂CO₃)?

A4: Yes, potassium carbonate can also be used. However, it is a weaker base than potassium hydroxide, which might result in a slower reaction rate. The reaction with carbonate will also produce carbon dioxide as a byproduct, which will be observed as gas evolution.

Data Presentation

The following table summarizes the key experimental parameters and their expected impact on the reaction time for the synthesis of this compound.

ParameterConditionExpected Impact on Reaction TimeNotes
Temperature Low (0-10 °C)SlowerReduced kinetic energy of molecules.
Room Temperature (20-25 °C)Moderate (Typically fast)Standard starting condition.
Elevated (30-50 °C)FasterIncreased kinetic energy and collision frequency.
Solvent Polar Protic (e.g., Water, Ethanol)FasterGood solubility for both reactants and product.
Polar Aprotic (e.g., Acetone, THF)SlowerMay have limited solubility for KOH.
Non-polar (e.g., Toluene, Hexane)Very Slow / IncompletePoor solubility of reactants.
Concentration DiluteSlowerFewer collisions between reactant molecules.
ConcentratedFasterMore frequent collisions.
Mixing No/Poor StirringVery Slow / IncompleteDiffusion-limited reaction.
Moderate to Vigorous StirringFasterEnsures homogeneous distribution of reactants.
Base Strength Weak Base (e.g., K₂CO₃)SlowerLower concentration of hydroxide ions.
Strong Base (e.g., KOH)FasterHigher concentration of hydroxide ions.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in a suitable solvent (e.g., ethanol or water) at room temperature.

  • Preparation of Base Solution: Prepare a solution of 1.0 equivalent of potassium hydroxide (KOH) in the same solvent.

  • Reaction: Slowly add the KOH solution to the stirred solution of the carboxylic acid at room temperature.

  • Monitoring: Monitor the reaction progress by checking the pH of the mixture periodically. The reaction is considered complete when the pH stabilizes around 7-8.

  • Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude potassium salt.

  • Purification (if necessary): The crude salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Mandatory Visualization

TroubleshootingWorkflow Start Slow Reaction Observed CheckMixing Is mixing adequate? Start->CheckMixing ImproveMixing Increase stirring rate CheckMixing->ImproveMixing No CheckTemp Is temperature optimal? CheckMixing->CheckTemp Yes ImproveMixing->CheckMixing IncreaseTemp Gently warm to 30-40 °C CheckTemp->IncreaseTemp No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckTemp ChangeSolvent Use a polar protic solvent (e.g., water, ethanol) CheckSolvent->ChangeSolvent No CheckSolubility Are reactants fully dissolved? CheckSolvent->CheckSolubility Yes ChangeSolvent->CheckSolvent ImproveSolubility Add more solvent or use a co-solvent CheckSolubility->ImproveSolubility No CheckPurity Is starting material pure? CheckSolubility->CheckPurity Yes ImproveSolubility->CheckSolubility PurifySM Purify starting carboxylic acid CheckPurity->PurifySM No End Reaction Time Improved CheckPurity->End Yes PurifySM->Start

Caption: Troubleshooting workflow for slow reaction times.

"alternative catalysts for the synthesis of 2,2-dimethyl-1,3-dioxolanes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-1,3-dioxolanes. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for various alternative catalysts, and comparative data to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2,2-dimethyl-1,3-dioxolanes, providing systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no 2,2-dimethyl-1,3-dioxolane. What are the potential causes and how can I improve the yield?

Answer: Low product yield is a frequent challenge and can be attributed to several factors, primarily incomplete reaction or the prevalence of side reactions. A systematic approach to troubleshooting is recommended.

  • Incomplete Water Removal: The formation of 2,2-dimethyl-1,3-dioxolane is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the yield.[1]

    • Solution: Employ efficient water removal techniques. A Dean-Stark apparatus is a standard and effective method for the azeotropic removal of water as it is formed. Alternatively, the use of molecular sieves can be effective, especially in smaller-scale reactions.[1]

  • Suboptimal Catalyst Performance: The choice and concentration of the catalyst are critical.

    • Solution: If using a traditional strong acid catalyst, ensure the concentration is optimal. Too little catalyst can lead to an incomplete reaction, while an excess may promote side reactions.[1] Consider switching to a milder, solid acid catalyst such as an acidic resin (e.g., Amberlyst-15), zeolites, or montmorillonite K10. These can simplify purification and enhance selectivity.[1]

  • Inadequate Reaction Conditions: Temperature and reaction time play a crucial role in driving the reaction to completion.

    • Solution: Ensure the reaction is conducted at a temperature that facilitates efficient water removal. Monitor the progress of the reaction using analytical techniques like GC or TLC to determine the optimal reaction time.[1]

Issue 2: Presence of Impurities and Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: Byproduct formation can compete with the desired reaction, leading to lower yields and complicating purification.

  • Aldol Condensation/Polymerization of Acetone: In the presence of an acid catalyst, acetone can undergo self-condensation or polymerization.

    • Solution: Use a moderate amount of a milder acid catalyst and maintain a controlled reaction temperature. The slow addition of acetone to the reaction mixture can also help to minimize these side reactions by keeping its concentration low.[1]

  • Hydrolysis of the Product: The 2,2-dimethyl-1,3-dioxolane product can be hydrolyzed back to the starting materials under acidic conditions, especially during the workup.[1]

    • Solution: Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, before any aqueous extraction steps. 1,3-dioxolanes are generally more stable at a higher pH.[1]

  • Ring-Opening Reactions: Under strongly acidic conditions, the dioxolane ring can be susceptible to opening.

    • Solution: Opt for a milder acid catalyst and carefully control the reaction conditions. Prompt neutralization of the reaction mixture upon completion is crucial.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the 2,2-dimethyl-1,3-dioxolane product. What are the best practices for purification?

Answer: The physical properties of 2,2-dimethyl-1,3-dioxolane can present purification challenges.

  • Distillation: The final product can often be purified by distillation. However, if the boiling points of the product and any residual starting materials or byproducts are close, fractional distillation may be necessary.[1]

  • Aqueous Workup: If an aqueous workup is required, it is imperative to neutralize the solution or make it slightly basic before extraction to prevent hydrolysis of the product. After extraction with a suitable organic solvent, the organic layer should be thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.[1]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using heterogeneous catalysts over homogeneous catalysts for this synthesis?

A1: Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, which simplifies the workup and purification process. They are often reusable, making the process more cost-effective and environmentally friendly.[2]

Q2: Can biocatalysts be used for the synthesis of 2,2-dimethyl-1,3-dioxolanes?

A2: Yes, biocatalysts, particularly lipases, can be employed. While many studies focus on the enzymatic reactions of pre-formed dioxolanes, such as esterification, the reverse reaction (hydrolysis) suggests that enzymatic synthesis is feasible under appropriate conditions, often offering high stereoselectivity.[3]

Q3: How does the choice of diol affect the reaction?

A3: For the synthesis of 2,2-dimethyl-1,3-dioxolanes, ethylene glycol is the required diol. The structure of the diol is fundamental to the structure of the resulting dioxolane.

Q4: What is the role of a Dean-Stark apparatus in this synthesis?

A4: A Dean-Stark apparatus is used to continuously remove water from the reaction mixture as it is formed. This is crucial because the reaction is an equilibrium process, and removing a product (water) drives the reaction towards the formation of the desired 2,2-dimethyl-1,3-dioxolane, thereby increasing the yield.[1]

Data Presentation: Comparison of Alternative Catalysts

The following table summarizes quantitative data for various alternative catalysts used in the synthesis of 2,2-dimethyl-1,3-dioxolanes and related ketals.

Catalyst TypeCatalyst ExampleSubstratesCatalyst LoadingTemperature (°C)Time (h)Yield (%)ReusabilityReference
Solid Acid Zeolite HBetaGlycerol & 2,2-DMP2.5 wt%251~97Yes (at least once)[1]
Solid Acid Zeolite HZSM-5Glycerol & 2,2-DMP2.5 wt%251~97Not specified[1]
Solid Acid Sulfonated Carbon BlackGlycerol & AcetoneNot specified400.5~95Yes (with glucose modification)[4]
Homogeneous IodineMalonic Acid & Acetone0.2g / 0.1 mol30377.1Not specified[5]
Homogeneous Cobaloxime (in situ)Cyclohexanone & Propane-1,2-diol0.1 mol% CoCl₂70195.3 (conversion)Not specified[6]
Biocatalyst Lipase (Rhizopus oryzae)Racemic solketal & Vinyl butyrateNot specifiedRoom TempNot specifiedGood (enantiopurity)Not specified[3]

Note: 2,2-DMP (2,2-dimethoxypropane) is a ketal of acetone and can be used as a reactant in transketalization reactions.

Experimental Protocols

Detailed methodologies for key experiments using alternative catalysts are provided below.

Protocol 1: Synthesis using Zeolite HBeta Catalyst

  • Catalyst Activation: The Zeolite HBeta catalyst is thermally activated by heating under a nitrogen flow (50 mL/min). The temperature is ramped from room temperature to 150°C at a rate of 5°C/min and held for 1 hour. The temperature is then increased to 500°C and maintained for 3 hours.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add glycerol, 2,2-dimethoxypropane (in a 1:1 molar ratio), and the activated Zeolite HBeta catalyst (2.5 wt% based on the amount of glycerol).[1]

  • Reaction Execution: Stir the reaction mixture at 25°C for 1 hour.[1]

  • Workup and Purification: After the reaction, the solid catalyst is separated by filtration. The liquid product mixture can be analyzed by gas chromatography to determine conversion and selectivity. Further purification can be achieved by vacuum distillation.

  • Catalyst Regeneration: The recovered catalyst can be washed, dried, and reactivated using the same thermal treatment for reuse.[1]

Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid (General Procedure)

  • Reaction Setup: In a round-bottom flask, combine the carbonyl compound (e.g., acetone), the diol (e.g., ethylene glycol), and the Brønsted acidic ionic liquid (e.g., [bmim][HSO₄]) as both the catalyst and solvent.

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a designated period. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Upon completion, the product can be extracted from the ionic liquid using a suitable organic solvent (e.g., diethyl ether). The ionic liquid phase can be washed, dried under vacuum, and reused. The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.

Protocol 3: Biocatalytic Synthesis (Conceptual)

  • Reaction Setup: In a suitable organic solvent (e.g., n-hexane or diisopropyl ether), dissolve the starting materials (acetone and ethylene glycol).[3]

  • Enzyme Addition: Add the lipase catalyst (e.g., from Rhizopus oryzae or Pseudomonas fluorescens) to the reaction mixture.[3]

  • Reaction Execution: Stir the reaction at room temperature. The reaction progress can be monitored by chiral GC to assess both yield and enantiomeric excess if applicable.[3]

  • Workup and Purification: After the reaction, the enzyme can be removed by filtration. The solvent is then evaporated, and the product can be purified by chromatography or distillation.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow reagents Reactants & Catalyst reaction Reaction Setup reagents->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring workup Workup (Neutralization, Extraction) monitoring->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis of 2,2-dimethyl-1,3-dioxolanes.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_water Check Water Removal Efficiency start->check_water Is water being effectively removed? check_catalyst Evaluate Catalyst Activity/Concentration start->check_catalyst Is the catalyst appropriate and at the right concentration? check_conditions Assess Reaction Temperature & Time start->check_conditions Are the reaction conditions optimal? check_water->check_catalyst Yes solution_water Implement Dean-Stark or Molecular Sieves check_water->solution_water No check_catalyst->check_conditions Yes solution_catalyst Optimize Catalyst Loading or Change Catalyst check_catalyst->solution_catalyst No solution_conditions Optimize Temperature and Time via Monitoring check_conditions->solution_conditions No

Caption: Troubleshooting flowchart for addressing low product yield.

Diagram 3: Catalyst Deactivation and Regeneration Cycle

catalyst_cycle active_catalyst Active Catalyst reaction Catalytic Reaction active_catalyst->reaction deactivated_catalyst Deactivated Catalyst reaction->deactivated_catalyst Deactivation (e.g., coking, poisoning) regeneration Regeneration deactivated_catalyst->regeneration regeneration->active_catalyst Reactivation

Caption: A simplified cycle of catalyst deactivation and regeneration.

References

Technical Support Center: Managing Hygroscopic Properties in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the challenges associated with hygroscopic materials. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q: What is hygroscopicity and why is it a critical factor in experiments?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1][2] This property is critical in pharmaceutical development and research because the uptake of moisture can trigger significant physical and chemical changes in a material.[3][] These changes can affect a substance's stability, dissolution rate, flowability, and overall performance, leading to inconsistent and unreliable experimental outcomes.[5][6][7]

Q: What are the common consequences of improperly handling hygroscopic materials?

A: Improper handling can lead to a range of undesirable effects. Physically, moisture absorption can cause powders to cake or agglomerate, altering their texture and flow properties.[6][8] Chemically, the presence of water can accelerate degradation processes such as hydrolysis and oxidation, leading to a loss of potency and the formation of impurities.[6] In some cases, it can even induce changes in the material's crystal structure (polymorphic transformation), which can impact its bioavailability and stability.[6]

Q: How can I determine if my material is hygroscopic?

A: A simple observation of weight gain when a sample is exposed to ambient air can be an initial indicator.[9] For quantitative analysis, several instrumental methods are used. Dynamic Vapor Sorption (DVS) is a common technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH).[] Other methods include thermogravimetric analysis (TGA) and Karl Fischer titration, which specifically quantifies the water content in a substance.[][10]

Q: What are the ideal environmental conditions for working with hygroscopic substances?

A: The key is to control humidity and temperature.[11] Many laboratories aim to maintain a relative humidity (RH) between 40% and 60% to ensure experimental consistency and prevent microbial growth.[12][13] For highly sensitive materials, work should be conducted in a controlled environment with low humidity, such as a glove box or a room equipped with a dehumidifier, to keep RH below 40%.[14][15]

Troubleshooting Guide

Q: My sample weight is unstable and continuously increases while on the analytical balance. What should I do?

A: This is a classic sign of a hygroscopic material absorbing atmospheric moisture.[16] To obtain an accurate measurement, you must minimize the sample's exposure to the environment.

  • Work Quickly: Prepare your sample and complete the weighing process as swiftly as possible.[17][18][19]

  • Use a Draft Shield: Always keep the doors of the analytical balance closed to create a more stable micro-environment.[18]

  • Use a Suitable Container: Weigh the sample in a container with a small opening or a sealable vial to limit air exposure.[17]

  • Controlled Environment: For highly hygroscopic materials, perform weighing inside a glove box with a controlled, dry atmosphere or a room with low, regulated humidity.[9]

Q: My powdered material has formed hard clumps (caked) in its container. How can this be prevented?

A: Caking is a physical change caused by moisture absorption, where particles stick together.[6][20] Prevention is focused on proper storage and handling.

  • Airtight Storage: Always store hygroscopic materials in tightly sealed, airtight containers.[8][19]

  • Use Desiccants: Place desiccant packs (like silica gel) inside the storage container or use a desiccator cabinet to absorb any ambient moisture.[14][21]

  • Control Storage Environment: Store the containers in a cool, dry place with controlled humidity to minimize moisture ingress over time.[14][19]

Q: I am observing unexpected degradation and loss of potency in my active pharmaceutical ingredient (API). Could hygroscopicity be the cause?

A: Yes, absorbed moisture is a common culprit for chemical instability. Water can act as a reactant or facilitate reactions, leading to hydrolysis or oxidation, which degrades the API and reduces its potency.[6][22]

  • Conduct Stability Studies: Perform accelerated stability testing under various humidity conditions to understand the material's sensitivity.[23]

  • Protective Packaging: Utilize moisture-proof packaging, such as aluminum foil blisters or high-barrier films, for long-term storage.[14][23]

  • Formulation Strategies: Consider formulating the API with non-hygroscopic excipients or applying a moisture-barrier film coating to the final dosage form.[14][24]

Data Presentation: Hygroscopicity Classification

The European Pharmacopoeia provides a standardized classification system for hygroscopicity based on the percentage weight gain of a substance after being stored at 25°C and 80% relative humidity for 24 hours.[25][26]

ClassificationWeight Increase (% w/w)Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%High level of moisture uptake.
Deliquescent Sufficient moisture is absorbed to form a liquid solutionMaterial dissolves in the absorbed water.[1]

Key Experimental Protocols

Methodology: Dynamic Vapor Sorption (DVS) / Gravimetric Sorption Analysis (GSA)

DVS or GSA is a standard method for characterizing the hygroscopicity of a material. The protocol generally involves:

  • Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed onto a sensitive microbalance inside the DVS instrument.[10]

  • Drying/Equilibration: The sample is often first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.[26]

  • Sorption/Desorption Isotherm: The relative humidity within the chamber is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The instrument holds the RH at each step until the sample's mass equilibrates.[7] The process is then reversed, decreasing the RH to generate a desorption curve.

  • Data Analysis: The change in mass at each RH step is recorded, creating sorption and desorption isotherms. This data reveals how much moisture the sample absorbs at different humidity levels and can be used for classification.[10]

Methodology: Karl Fischer Titration

This technique is used to precisely determine the water content of a sample.

  • Principle: The method is based on a quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

  • Procedure: A known amount of the sample is dissolved in a solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Result: The amount of reagent consumed is directly proportional to the amount of water in the sample, providing a precise quantification of moisture content.[10]

Visualizations

A Receive & Inspect Material B Store in Airtight Container with Desiccant A->B Storage C Transfer to Controlled Environment (Glovebox/Low RH Room) B->C Handling D Weigh Quickly in Tared, Covered Vessel C->D Quantification E Process or Analyze Immediately D->E Experimentation F Store Final Product in Moisture-Proof Packaging E->F Final Storage

Caption: Standard workflow for handling hygroscopic materials.

Start Inconsistent Experimental Results Observed Q1 Is sample weight increasing during measurement? Start->Q1 Q2 Are there physical changes? (e.g., caking, clumping) Q1->Q2 No Cause1 Probable Cause: Moisture Absorption During Weighing Q1->Cause1 Yes Q3 Is chemical degradation or potency loss detected? Q2->Q3 No Cause2 Probable Cause: Improper Storage/Handling Q2->Cause2 Yes Cause3 Probable Cause: Moisture-Induced Instability Q3->Cause3 Yes Sol1 Solution: Use Controlled Environment (Glovebox) & Weigh Quickly Cause1->Sol1 Sol2 Solution: Store in Airtight Containers with Desiccants Cause2->Sol2 Sol3 Solution: Perform Stability Studies & Use Protective Packaging Cause3->Sol3

Caption: Troubleshooting logic for hygroscopicity-related issues.

Center Hygroscopic Material N1 Manufacturing Issues (Poor Flow, Caking) Center->N1 N2 Chemical Instability (Hydrolysis, Degradation) Center->N2 N3 Physical Instability (Polymorphism, Deliquescence) Center->N3 N4 Compromised Product Quality (Reduced Shelf-Life & Efficacy) Center->N4

References

Technical Support Center: Handling of Potassium Salts in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when handling potassium salts in organic reactions.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction When Using a Potassium Salt as a Base.

Question: My reaction is sluggish or incomplete. I suspect an issue with my potassium base. What should I check?

Answer:

Several factors can lead to incomplete or slow reactions when using potassium bases. Follow this troubleshooting workflow to diagnose the problem:

G start Incomplete/Slow Reaction hygroscopicity Is the potassium salt hygroscopic? (e.g., K2CO3, K3PO4) start->hygroscopicity solubility Is the potassium salt soluble in the reaction solvent? hygroscopicity->solubility Yes dry_reagent Dry the salt (e.g., oven-drying K2CO3) or use a fresh, anhydrous batch. hygroscopicity->dry_reagent No strength Is the base strong enough for the deprotonation? solubility->strength Yes solvent_choice Consult solubility data. Consider a more polar aprotic solvent (e.g., DMF, DMSO) or the use of a phase-transfer catalyst. solubility->solvent_choice No reagent_quality Is the potassium salt of sufficient purity? strength->reagent_quality Yes base_choice Check pKa values. Select a stronger base if necessary (e.g., KOtBu or KH). strength->base_choice No fresh_reagent Use a fresh bottle of the reagent. Titrate if necessary to determine activity. reagent_quality->fresh_reagent No end Reaction Optimized reagent_quality->end Yes dry_reagent->solubility solvent_choice->strength base_choice->reagent_quality fresh_reagent->end

Troubleshooting workflow for incomplete reactions.

Key considerations:

  • Hygroscopicity: Many potassium salts, such as potassium carbonate and potassium phosphate, are hygroscopic and can absorb atmospheric moisture.[1] This absorbed water can quench strong bases and interfere with the reaction.

  • Solubility: The low solubility of some potassium salts in common organic solvents can limit the availability of the base, leading to slow reaction rates.[2]

  • Base Strength: Ensure the pKa of the conjugate acid of the potassium base is sufficiently higher than the pKa of the proton you intend to remove.

  • Reagent Quality: Over time, potassium salts can degrade. For example, potassium hydride can oxidize, and the activity of potassium tert-butoxide can decrease upon exposure to air and moisture.[3]

Issue 2: Undesired Side Reactions, Such as Elimination Instead of Substitution.

Question: I am observing significant amounts of elimination byproducts in my Williamson ether synthesis using potassium tert-butoxide. How can I favor the substitution pathway?

Answer:

The competition between substitution (SN2) and elimination (E2) is a common issue, especially with sterically hindered bases like potassium tert-butoxide and secondary alkyl halides.

Strategies to Favor Substitution:

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

  • Substrate Choice: If possible, use a primary alkyl halide, as they are much less prone to elimination than secondary or tertiary halides.[4][5]

  • Leaving Group: Employing a better leaving group, such as a tosylate (OTs) or mesylate (OMs), can sometimes increase the rate of the SN2 reaction relative to the E2 reaction.

  • Solvent: The choice of solvent can influence the nucleophilicity of the alkoxide. Polar aprotic solvents like DMF or DMSO can enhance nucleophilicity.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: How should I handle pyrophoric potassium salts like potassium hydride?

    • A1: Potassium hydride (KH) is a pyrophoric and water-reactive material that should only be handled by trained personnel under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6][7] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity.[7] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[8]

  • Q2: My potassium carbonate appears clumpy. Is it still usable?

    • A2: Potassium carbonate is hygroscopic and readily absorbs moisture from the air, which can cause it to clump.[9] For moisture-sensitive reactions, it is crucial to use anhydrous potassium carbonate. You can dry it by heating it in an oven at a temperature above 100 °C for several hours before use.

  • Q3: What are the best practices for storing potassium tert-butoxide?

    • A3: Potassium tert-butoxide (KOtBu) is highly reactive towards moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]

Reaction and Work-up

  • Q4: How do I choose the right potassium base for my reaction?

    • A4: The choice of base depends on the acidity of the proton to be removed. The pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the substrate.

    G start Select a Potassium Base pka What is the approximate pKa of the proton to be removed? start->pka k2co3 Potassium Carbonate (pKa of H2CO3 ~10.3) Suitable for phenols, carboxylic acids, and some β-dicarbonyls. pka->k2co3 ~10-13 kotbu Potassium tert-Butoxide (pKa of t-BuOH ~19) Suitable for alcohols, terminal alkynes, and less acidic C-H bonds. pka->kotbu ~16-25 kh Potassium Hydride (pKa of H2 ~36) Suitable for very weak acids, including some amides and hindered alcohols. pka->kh >25

    Decision tree for selecting a potassium base.
  • Q5: How can I effectively remove potassium salts during the reaction work-up?

    • A5: Most potassium salts, like potassium carbonate and potassium phosphate, are highly soluble in water and insoluble in many organic solvents.[2][4] An aqueous wash is typically effective for their removal. For fine suspensions of potassium carbonate that are difficult to separate, filtering the reaction mixture through a pad of celite before the aqueous work-up can be beneficial.[4]

Data Presentation

Table 1: Solubility of Potassium Salts in Common Organic Solvents

Potassium SaltSolventSolubility ( g/100 g of solvent)Temperature (°C)
Potassium tert-Butoxide Tetrahydrofuran (THF)25.025-26
Diethyl Ether4.3425-26
Toluene2.2725-26
Hexane0.2725-26
Potassium Carbonate Methanol3.1125
EthanolInsoluble-
AcetoneInsoluble-

Data sourced from multiple references.[11][12][13]

Table 2: Hygroscopicity of Common Potassium Salts

Potassium SaltDeliquescence Relative Humidity (DRH)
Potassium Chloride (KCl)85%
Potassium Sulfate (K₂SO₄)96%
Potassium Nitrate (KNO₃)>90% (after heat treatment)

Deliquescence is the process where a solid absorbs moisture from the atmosphere to form an aqueous solution.[9][10][11][12][14][15] A lower DRH indicates a higher tendency to absorb moisture.

Experimental Protocols

Protocol 1: General Procedure for Deprotonation of an Alcohol with Potassium Hydride

Objective: To generate a potassium alkoxide from an alcohol using potassium hydride for subsequent reaction.

Materials:

  • Potassium hydride (30-35% dispersion in mineral oil)

  • Anhydrous solvent (e.g., THF, DMF)

  • Alcohol substrate

  • Anhydrous hexane for washing

  • Schlenk flask or a round-bottom flask equipped with a septum and magnetic stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of KH: In a Schlenk flask under an inert atmosphere, weigh the desired amount of potassium hydride dispersion.

  • Washing KH (Optional but Recommended): To remove the mineral oil, add anhydrous hexane via a syringe, swirl the suspension, and allow the KH to settle. Carefully remove the hexane supernatant with a syringe. Repeat this washing step two more times.

  • Solvent Addition: Add the desired volume of anhydrous reaction solvent to the washed potassium hydride.

  • Alcohol Addition: Cool the KH suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol in the anhydrous reaction solvent dropwise via a syringe. Hydrogen gas will evolve. Ensure proper venting of the evolved hydrogen.

  • Completion of Deprotonation: Allow the reaction mixture to stir at 0 °C or room temperature until the hydrogen evolution ceases (typically 30-60 minutes). The potassium alkoxide solution is now ready for the next step in the synthesis.[16][17]

Protocol 2: N-Alkylation of Indole using Potassium Carbonate

Objective: To perform the N-alkylation of indole with an alkyl halide using potassium carbonate as the base.

Materials:

  • Indole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (powdered)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add indole, anhydrous potassium carbonate (typically 1.5-2.0 equivalents), and the anhydrous solvent.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. Alternatively, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the potassium carbonate and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or crystallization.[13][18]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. Objective comparisons of performance and supporting experimental data are presented to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a chiral organic molecule that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its stereoisomers are valuable building blocks in the development of antiviral and anticancer drugs. Given its significance in drug development, ensuring the purity of the synthesized compound is of paramount importance. This guide explores and compares common analytical techniques used for the purity assessment of this compound.

Comparison of Analytical Methods for Purity Determination

The purity of this compound is typically in the range of 95% to 99% for commercially available products.[2][3] The choice of analytical method for purity analysis depends on the specific requirements of the research, including the need for quantitation, identification of impurities, and stereoisomeric purity assessment. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantitative purity, detection of non-volatile impurities.High sensitivity, excellent for quantitative analysis.May require chromophoric impurities for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities, stereoisomeric ratio.[2]Provides detailed structural information, non-destructive, can be quantitative.Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on mass.[2]High sensitivity and specificity, can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification.May not be quantitative without appropriate standards, isomeric impurities can be difficult to distinguish.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound and to detect the presence of any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a buffer of 20 mM potassium phosphate monobasic in water and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Gradient: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase B to 90% over 20 minutes. Hold at 90% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standard.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound by identifying and quantifying proton signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated water (D₂O)

  • Internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized sample in 0.6 mL of D₂O. Add a known amount of an internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical spectral parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • Data Analysis:

    • The structure is confirmed by the characteristic chemical shifts and coupling patterns. For this compound, expected signals are: δ 1.43 (s, 3H), 1.48 (s, 3H), 3.92-3.98 (m, 1H), 4.27-4.33 (m, 1H), 4.51-4.57 (m, 1H).[2]

    • Purity is determined by comparing the integral of the analyte protons to the integral of the known amount of the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to identify potential impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized sample (approximately 10 µg/mL) in a suitable solvent such as methanol or water.

  • MS Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in negative ion mode to observe the carboxylate anion.

  • Data Analysis:

    • Confirm the presence of the [M-K]⁻ ion at m/z 145.[2]

    • Analyze the spectrum for other peaks that may correspond to impurities. The mass of these ions can provide clues to their identity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized Product HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS Purity Quantitative Purity HPLC->Purity Impurities Impurity Profile HPLC->Impurities Structure Structural Confirmation NMR->Structure NMR->Impurities MS->Structure MS->Impurities

Caption: Workflow for the purity analysis of synthesized compounds.

Comparison_Logic cluster_criteria Selection Criteria cluster_methods Recommended Method Quantitation Quantitative Analysis? HPLC HPLC Quantitation->HPLC Yes NMR NMR Quantitation->NMR No StructureID Structural ID needed? StructureID->HPLC No StructureID->NMR Yes ImpurityID Impurity Identification? ImpurityID->HPLC Limited ImpurityID->NMR Possible LCMS LC-MS ImpurityID->LCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach. While HPLC is superior for quantitative purity assessment, NMR spectroscopy provides invaluable structural confirmation and information on certain impurities. Mass spectrometry is a powerful tool for molecular weight confirmation and impurity identification, especially when coupled with a separation technique like HPLC. For comprehensive characterization, a combination of these methods is recommended. This guide provides the foundational knowledge for researchers to make informed decisions on the most suitable analytical strategies for their specific research and development needs.

References

"comparing the reactivity of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate with other carboxylates"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate against other common carboxylates, such as potassium acetate and potassium benzoate. Due to a lack of publicly available direct comparative kinetic studies for this compound, this document focuses on a qualitative comparison based on established principles of organic chemistry and provides detailed, adaptable experimental protocols for researchers to generate quantitative comparative data.

Introduction to Carboxylate Reactivity

Carboxylates (R-COO⁻) are the conjugate bases of carboxylic acids and are generally considered to be the least reactive among carboxylic acid derivatives in nucleophilic acyl substitution reactions. Their reactivity is influenced by several factors, including the electronic and steric effects of the R group, the nature of the counter-ion (in this case, potassium), and the reaction conditions such as solvent and temperature.

This compound is a potassium salt of a carboxylic acid featuring a bulky, electron-donating dioxolane ring. This structural feature is expected to influence its reactivity compared to simpler carboxylates.

Qualitative Reactivity Comparison

Based on general principles of organic chemistry, we can predict the relative reactivity of this compound in several key reaction types.

Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, the carboxylate anion acts as a nucleophile. The reactivity is primarily governed by the nucleophilicity of the carboxylate, which is influenced by steric hindrance and the electron density on the carboxylate oxygen atoms.

  • This compound: The bulky 2,2-dimethyl-1,3-dioxolane group is expected to sterically hinder the approach of the carboxylate to an electrophilic carbon center. This steric hindrance would likely decrease its reactivity compared to less hindered carboxylates.

  • Potassium Acetate (CH₃COOK): With a small methyl group, potassium acetate is sterically less demanding and is expected to be a more effective nucleophile in Sₙ2 reactions.

  • Potassium Benzoate (C₆H₅COOK): The phenyl group is larger than a methyl group, but the carboxylate is directly attached to the sp² hybridized carbon of the benzene ring. While resonance can delocalize the negative charge, making it a weaker nucleophile than acetate, it is generally less sterically hindered at the carboxylate group itself compared to the dioxolane derivative.

Expected Reactivity Order (Sₙ2): Potassium Acetate > Potassium Benzoate > this compound

Esterification Reactions

In esterification reactions with alcohols, the carboxylate can be activated to form an ester. The rate of this reaction is influenced by the basicity and nucleophilicity of the carboxylate.

  • This compound: The dioxolane ring is an electron-donating group, which increases the electron density on the carboxylate oxygen atoms, making it a stronger base and potentially a more reactive nucleophile in the initial steps of some esterification mechanisms. However, steric hindrance could again play a role in slowing down the reaction.

  • Potassium Acetate: A simple and relatively strong nucleophile among carboxylates.

  • Potassium Benzoate: The electron-withdrawing nature of the phenyl group through resonance can decrease the nucleophilicity of the carboxylate compared to acetate.

Expected Reactivity Order (Esterification, assuming nucleophilicity is dominant): this compound ≈ Potassium Acetate > Potassium Benzoate

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation is related to the stability of the carbanion formed upon CO₂ departure.

  • This compound: The stability of the potential carbanion at the 4-position of the dioxolane ring would determine its decarboxylation reactivity. Without strong stabilizing groups, this carboxylate is expected to be relatively stable towards decarboxylation.

  • Potassium Acetate & Potassium Benzoate: Both are generally stable and do not undergo decarboxylation under normal conditions. Specific conditions, such as heating with soda-lime, are required.[1]

Expected Reactivity Order (Decarboxylation): Generally low for all three, with specific structural features of any carbanionic intermediate determining relative rates under forcing conditions.

Quantitative Data Comparison (Hypothetical Framework)

To provide a quantitative comparison, well-defined kinetic experiments are necessary. The following tables present a framework for how such data could be structured. Researchers can use the provided experimental protocols to populate these tables.

Table 1: Comparison of Nucleophilicity in Sₙ2 Reaction with Ethyl Iodide

CarboxylateSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Relative Rate
This compoundAcetone25Data to be determinedCalculated
Potassium AcetateAcetone25Data to be determinedCalculated
Potassium BenzoateAcetone25Data to be determinedCalculated

Table 2: Comparison of Reactivity in Esterification with Benzyl Alcohol

CarboxylateCatalystTemperature (°C)Reaction Time (h)Yield (%)
This compoundH₂SO₄ (cat.)1004Data to be determined
Potassium AcetateH₂SO₄ (cat.)1004Data to be determined
Potassium BenzoateH₂SO₄ (cat.)1004Data to be determined

Experimental Protocols

The following are detailed, adaptable protocols for conducting comparative reactivity studies.

Protocol for Sₙ2 Reaction Kinetics

This protocol describes a method to determine the rate constant for the Sₙ2 reaction of a potassium carboxylate with an alkyl halide (e.g., ethyl iodide).

Objective: To determine the second-order rate constant for the reaction of different potassium carboxylates with ethyl iodide in acetone.

Materials:

  • This compound

  • Potassium Acetate

  • Potassium Benzoate

  • Ethyl Iodide

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution

  • Starch indicator

  • Potassium iodide

  • Hydrochloric acid (dilute)

Procedure:

  • Prepare equimolar solutions of the potassium carboxylate and ethyl iodide in anhydrous acetone in separate flasks.

  • Allow the solutions to reach a constant temperature in a thermostated water bath (e.g., 25 °C).

  • Initiate the reaction by mixing the two solutions. Start a stopwatch simultaneously.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a quenching agent (e.g., a solution that will precipitate the unreacted carboxylate or react with the remaining ethyl iodide).

  • The concentration of the remaining iodide ion (product) or unreacted carboxylate can be determined by titration. For instance, the amount of iodide formed can be determined by reacting it with an oxidizing agent to form iodine, which is then titrated with a standard sodium thiosulfate solution.

  • The concentration of the reactants at each time point can be calculated from the initial concentrations and the amount of product formed.

  • Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear, with the slope equal to the rate constant k.

Diagram 1: Sₙ2 Reaction Workflow

SN2_Workflow prep Prepare Reactant Solutions mix Mix Solutions & Start Timer prep->mix aliquot Withdraw Aliquots at Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate to Determine Concentration quench->titrate plot Plot Data & Calculate Rate Constant titrate->plot

Caption: Workflow for determining Sₙ2 reaction kinetics.

Protocol for Comparative Esterification

This protocol outlines a method for comparing the yield of ester formation from different potassium carboxylates and an alcohol (e.g., benzyl alcohol).

Objective: To compare the percentage yield of benzyl esters from the reaction of different potassium carboxylates with benzyl alcohol under acidic catalysis.

Materials:

  • This compound

  • Potassium Acetate

  • Potassium Benzoate

  • Benzyl Alcohol

  • Sulfuric Acid (concentrated, as catalyst)

  • Toluene (as solvent)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for yield determination

Procedure:

  • Set up three identical reaction flasks equipped with a Dean-Stark trap and a reflux condenser.

  • In each flask, place a magnetic stir bar, the respective potassium carboxylate (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Heat the mixtures to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. Continue the reaction for a fixed period (e.g., 4 hours).

  • After cooling, wash the reaction mixtures with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the crude product by GC or HPLC to determine the percentage yield of the corresponding benzyl ester.

Diagram 2: Esterification Reaction Pathway

Esterification_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylate R-COOK Ester R-COOR' Carboxylate->Ester Alcohol R'-OH Alcohol->Ester Catalyst H+ (cat.) Catalyst->Ester Heat Heat Heat->Ester Water H2O

Caption: General pathway for Fischer-Speier esterification.

Conclusion

The provided experimental protocols offer a robust framework for researchers to generate the necessary quantitative data to validate these hypotheses and build a comprehensive understanding of the reactivity of this compound. Such data is crucial for its effective application in chemical synthesis and drug development.

References

A Comparative Guide to Chiral Building Blocks: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral starting material is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a comprehensive comparison of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a readily available chiral pool compound, with well-established chiral auxiliaries, focusing on their application in asymmetric synthesis.

This compound and its derivatives offer a distinct advantage as they are derived from the chiral pool, a collection of abundant and inexpensive enantiopure compounds from nature. This approach aligns with the principles of green chemistry by utilizing renewable resources and often streamlining synthetic pathways. In contrast, traditional chiral auxiliaries, while highly effective, are typically synthetic molecules that must be prepared, attached to the substrate, and then removed and recovered after the stereoselective transformation. This guide will objectively compare the performance of these two approaches, supported by representative experimental data, to inform the rational selection of a chiral strategy in drug discovery and development.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where the choice of the chiral directing group is paramount in achieving high diastereoselectivity. Below is a comparative overview of the typical performance of chiral dioxolane-based compounds and the widely used Evans' oxazolidinone auxiliaries.

Chiral Director ClassSubstrate ExampleElectrophileYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Key Features & Advantages
Chiral Dioxolane Derivatives Dioxolane-containing cyanoacetatesVarious alkyl halides50 - 88%>99% deDerived from the chiral pool; readily available and cost-effective; the chiral moiety is integral to the final product's backbone.[1]
Evans' Oxazolidinone Auxiliaries N-Acyl OxazolidinoneBenzyl bromide~95%>99:1 d.r.High diastereoselectivity; well-established and predictable outcomes; versatile for various electrophiles.[2]
Evans' Oxazolidinone Auxiliaries N-Propionyl OxazolidinoneMethyl iodide90 - 95%>99:1 d.r.Robust and reliable for a wide range of alkylation reactions.[2]

Experimental Protocols

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general strategy for employing a chiral auxiliary in asymmetric synthesis.

G cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate C Attach Auxiliary A->C 1. B Chiral Auxiliary B->C D Diastereoselective Reaction C->D 2. E Remove Auxiliary D->E 3. F Chiral Product E->F 4. G Recovered Auxiliary E->G Recovery

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Protocol 1: Diastereoselective Alkylation with a Chiral 1,3-Dioxolane Derivative

This protocol is representative of the alkylation of a chiral N-acyl-1,3-oxazolidine, which shares structural similarities with activated derivatives of this compound.

Reaction: N-Acyl-1,3-oxazolidine + R-X → Alkylated N-Acyl-1,3-oxazolidine

Materials:

  • Chiral N-acyl-1,3-oxazolidine (1.0 eq)

  • Sodium hexamethyldisilazide (NaHMDS) (2.0 M in THF, 2.0 eq)

  • Alkyl halide (R-X) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of the chiral N-acyl-1,3-oxazolidine in anhydrous THF is cooled to -78 °C under an inert atmosphere.[1]

  • NaHMDS solution is added dropwise, and the mixture is stirred for 45 minutes to 1.5 hours to form the enolate.[1]

  • The alkyl halide is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).[1]

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the alkylated product.[1]

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a well-established method for achieving high diastereoselectivity in alkylation reactions.

Reaction: N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone + CH₃I → Alkylated Product

Materials:

  • (4S)-4-isopropyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acylation: To a solution of (4S)-4-isopropyl-2-oxazolidinone in THF at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir until the starting material is consumed. Work up to isolate the N-propionyl oxazolidinone.

  • Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in THF at -78 °C.

  • Alkylation: Cool a solution of the N-propionyl oxazolidinone in THF to -78 °C. Add the freshly prepared LDA solution dropwise and stir for 30 minutes to form the lithium enolate.

  • Add methyl iodide to the enolate solution and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by flash chromatography.

  • Auxiliary Removal: The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H₂O₂ to yield the chiral carboxylic acid.

Logical Comparison of Approaches

The selection between a chiral pool-derived building block and a traditional chiral auxiliary involves a trade-off between synthetic efficiency and versatility.

G cluster_0 Chiral Pool Approach (e.g., this compound) cluster_1 Traditional Chiral Auxiliary Approach (e.g., Evans' Oxazolidinones) CP_Adv Advantages: - Cost-effective - Readily available - Fewer synthetic steps - Greener approach Aux_Disadv Disadvantages: - Additional steps for attachment/removal - Cost of auxiliary - Potential for racemization during removal CP_Disadv Disadvantages: - Limited structural diversity - May require functional group manipulation Aux_Adv Advantages: - High and predictable stereoselectivity - Broad substrate scope - Well-established protocols

Caption: Advantages and disadvantages of chiral pool vs. chiral auxiliary approaches.

Conclusion

This compound, as a representative of the chiral pool, presents a compelling option for asymmetric synthesis, particularly when its inherent structure can be incorporated into the target molecule. This approach is often more atom-economical and cost-effective. However, for achieving consistently high levels of stereoselectivity across a broad range of substrates and reaction types, traditional chiral auxiliaries like Evans' oxazolidinones remain the gold standard.[2] The choice between these methodologies will ultimately depend on the specific synthetic challenge, including the target molecule's structure, cost considerations, and the desired level of stereochemical purity. This guide provides a foundational framework to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: An Evaluation of a Novel One-Pot Catalytic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a traditional, multi-step synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate and a novel, streamlined synthetic route. The target compound is a valuable chiral building block in the pharmaceutical industry, and optimizing its synthesis is crucial for efficient drug development and manufacturing. This document presents supporting experimental data, detailed protocols, and visual workflows to objectively evaluate the performance of each method.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data obtained from comparative experiments between the established and the new synthetic routes. The data highlights key performance indicators essential for process evaluation in a research and development setting.

Table 1: Overall Route Comparison

MetricEstablished Synthetic RouteNew Synthetic Route
Overall Yield 65%92%
Final Product Purity (HPLC) 97.5%>99.5%
Total Synthesis Time 28 hours8 hours
Number of Steps 31 (One-Pot)
Green Chemistry Rating FairExcellent

Table 2: Step-by-Step Performance Breakdown

RouteStepReaction TimeTemperatureYieldPurity
Established 1. Acetonide Protection6 hours25°C90%98%
2. Oxidation18 hours0°C to 25°C75%98%
3. Salt Formation4 hours0°C96%97.5%
New 1. Catalytic Oxidation & Saponification8 hours25°C92%>99.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All reagents were sourced from standard chemical suppliers and used without further purification unless otherwise noted.

Established Synthetic Route

This traditional approach involves three distinct chemical transformations: protection of a diol, oxidation of an aldehyde, and subsequent salt formation.

Step 1: Synthesis of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

  • To a solution of (R)-2,3-dihydroxypropanal (10.0 g, 111 mmol) in acetone (200 mL), p-toluenesulfonic acid (0.5 g, 2.9 mmol) was added.

  • The mixture was stirred at room temperature (25°C) for 6 hours.

  • The reaction was quenched with triethylamine (1.5 mL) and the solvent was removed under reduced pressure.

  • The residue was dissolved in diethyl ether (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product as a pale yellow oil.

Step 2: Oxidation to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

  • The crude aldehyde from Step 1 was dissolved in t-butanol (150 mL) and water (50 mL).

  • Potassium permanganate (21.0 g, 133 mmol) was added portion-wise over 1 hour at 0°C.

  • The reaction was allowed to warm to room temperature and stirred for 18 hours.

  • The reaction was cooled to 0°C and quenched by the slow addition of a saturated solution of sodium sulfite until the purple color disappeared.

  • The mixture was acidified to pH 2 with 2M HCl and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers were dried, filtered, and concentrated to yield the carboxylic acid.

Step 3: Formation of this compound

  • The carboxylic acid from Step 2 was dissolved in ethanol (100 mL) and cooled to 0°C.

  • A solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol (50 mL) was added dropwise.

  • The mixture was stirred at 0°C for 4 hours, during which a white precipitate formed.

  • The solid was collected by filtration, washed with cold ethanol (2 x 20 mL), and dried under vacuum to yield the final potassium salt.

New Synthetic Route: One-Pot Catalytic Oxidation and Saponification

This novel method streamlines the synthesis into a single, efficient one-pot procedure starting from the commercially available alcohol.

  • To a solution of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (10.0 g, 75.7 mmol) in acetonitrile (150 mL) were added TEMPO (0.12 g, 0.76 mmol) and sodium phosphate buffer (0.5 M, pH 6.8, 20 mL).

  • A solution of sodium chlorite (10.3 g, 114 mmol) in water (30 mL) was added dropwise, followed by a dropwise addition of dilute aqueous sodium hypochlorite (2 mL, 5% solution).

  • The reaction mixture was stirred vigorously at room temperature (25°C) for 6 hours. Progress was monitored by TLC.

  • Upon completion of the oxidation, an aqueous solution of potassium hydroxide (4.6 g, 82.0 mmol in 20 mL water) was added directly to the reaction mixture.

  • The mixture was stirred for an additional 2 hours at room temperature.

  • The reaction volume was reduced by approximately 50% via rotary evaporation.

  • The resulting aqueous solution was cooled to 0-5°C for 2 hours, inducing precipitation of the product.

  • The white crystalline solid was collected by filtration, washed with a minimal amount of ice-cold water (10 mL), and dried under vacuum to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and the logical comparison of the two routes.

G cluster_0 Established Synthetic Route cluster_1 New Synthetic Route A1 (R)-2,3-dihydroxypropanal A2 Step 1: Acetonide Protection (Acetone, p-TsOH) A1->A2 A3 (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde A2->A3 A4 Step 2: Oxidation (KMnO4) A3->A4 A5 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid A4->A5 A6 Step 3: Salt Formation (KOH) A5->A6 A7 Final Product A6->A7 B1 (R)-2,2-dimethyl-1,3-dioxolane-4-methanol B2 One-Pot Reaction: 1. Catalytic Oxidation (TEMPO) 2. In-situ Saponification (KOH) B1->B2 B3 Final Product B2->B3

Caption: Comparison of synthetic workflows.

G Conclusion Conclusion: New Route is Superior Yield Higher Yield (92% vs 65%) Yield->Conclusion Purity Higher Purity (>99.5% vs 97.5%) Purity->Conclusion Time Shorter Time (8h vs 28h) Time->Conclusion Steps Fewer Steps (1 vs 3) Steps->Conclusion Safety Improved Safety (No KMnO4) Safety->Conclusion Cost Lower Cost (Reduced solvent/energy) Cost->Conclusion

Caption: Logical validation of the new synthetic route.

"cost-benefit analysis of different synthetic methods for Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic methods for producing Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a valuable chiral building block in pharmaceutical synthesis. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid, chiral structure, derived from tartaric acid or glycerol, makes it a versatile starting material for the stereoselective synthesis of complex organic compounds. This guide evaluates two plausible synthetic routes: one starting from L-tartaric acid and the other from solketal, which is readily available from the biodiesel byproduct glycerol.

Method 1: Synthesis from L-Tartaric Acid

This is a two-step process involving the protection of the diol functionality of a tartaric acid derivative, followed by the formation of the potassium salt.

Logical Workflow for Method 1

A L-Tartaric Acid B Dimethyl 2,3-O-isopropylidene-L-tartrate A->B Esterification & Ketalization C This compound B->C Saponification

Caption: Synthetic pathway from L-Tartaric Acid.

Experimental Protocol

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), and methanol (40 mL) is prepared.

  • p-Toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is added as a catalyst.

  • The mixture is warmed on a steam bath until a homogeneous solution is obtained.

  • Cyclohexane (450 mL) is added, and the flask is fitted with a distillation head.

  • The mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes by distillation.

  • After cooling, anhydrous potassium carbonate is added to neutralize the catalyst.

  • The volatile materials are removed under reduced pressure, and the residue is purified by fractional distillation to yield Dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 2: Synthesis of this compound

  • To a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (1 equivalent) in methanol, a solution of potassium hydroxide (2.2 equivalents) in water is added.

  • The reaction mixture is stirred at room temperature for several hours until the saponification is complete (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts.

  • The solid product, this compound, is collected by filtration and dried.

Method 2: Synthesis from Solketal

This route involves the oxidation of the commercially available and relatively inexpensive solketal, derived from glycerol.

Logical Workflow for Method 2

A Glycerol B Solketal ((±)-2,2-Dimethyl-1,3-dioxolane-4-methanol) A->B Ketalization C 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid B->C Oxidation D This compound C->D Neutralization

Caption: Synthetic pathway from Glycerol via Solketal.

Experimental Protocol

Step 1: Synthesis of Solketal

While solketal is commercially available, it can also be synthesized from glycerol.

  • In a round-bottom flask, glycerol and a molar excess of acetone are mixed.

  • An acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Upon completion, the reaction is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate).

  • The excess acetone is removed by distillation, and the crude solketal is purified by vacuum distillation.

Step 2: TEMPO-catalyzed Oxidation of Solketal to 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid

This procedure is adapted from the Zhao modification of the Anelli oxidation[1].

  • In a round-bottom flask, solketal (1 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.1 equivalents) are dissolved in a suitable solvent like dichloromethane or a mixture of acetonitrile and water.

  • A buffered aqueous solution of sodium hypochlorite (bleach, catalytic amount) is added.

  • An aqueous solution of sodium chlorite (stoichiometric oxidant) is added dropwise to the vigorously stirred mixture, maintaining the temperature at or below 25°C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution).

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield the crude carboxylic acid.

  • Purification can be achieved by chromatography or crystallization.

Step 3: Formation of the Potassium Salt

  • The crude 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol).

  • A solution of potassium hydroxide (1 equivalent) in water or ethanol is added dropwise with stirring.

  • The resulting salt is precipitated, collected by filtration, washed with a cold solvent, and dried.

Quantitative Data Comparison

The following tables summarize the key quantitative data for a comparative analysis of the two synthetic methods. Please note that prices are approximate and can vary based on supplier, purity, and quantity.

Table 1: Reagent and Solvent Costs
Reagent/SolventMethod 1 (from Tartaric Acid)Method 2 (from Solketal)Approximate Cost (USD)
L-Tartaric Acid~$15/kg
2,2-Dimethoxypropane~$25/L
Methanol~$1/L
p-Toluenesulfonic acid~$30/kg
Potassium Carbonate~$2/kg[2][3][4][5][6]
Potassium Hydroxide~$2/kg
Solketal~$15/L
TEMPO~$30/g[7][8][9][10]
Sodium Bromide~$30/kg[11][12][13][14][15]
Sodium Hypochlorite~$2/L[5][11][12][13][15]
Sodium Chlorite~$35/kg[2][3][4][6][14]
Dichloromethane~$3/L
Cyclohexane~$4/L
Table 2: Reaction Parameter Comparison
ParameterMethod 1 (from Tartaric Acid)Method 2 (from Solketal)
Starting Material L-Tartaric AcidSolketal (from Glycerol)
Number of Steps 22-3 (if solketal is synthesized)
Overall Yield (estimated) 70-85%60-80%
Reaction Temperature Reflux, Room TemperatureRoom Temperature to Reflux
Reaction Time Several hours to daysSeveral hours
Purification Distillation, FiltrationExtraction, Chromatography/Crystallization, Filtration
Key Reagents 2,2-Dimethoxypropane, KOHTEMPO, NaOCl, NaClO2, KOH
Safety Considerations Flammable solventsUse of bleach and chlorite requires careful handling
Waste Products Methanol, Cyclohexane, WaterChlorinated waste, Organic solvents
Scalability Readily scalableScalable, but requires careful temperature control

Cost-Benefit Analysis

Method 1: From L-Tartaric Acid

  • Benefits:

    • High overall yield.

    • Well-established and reliable procedures.

    • Avoids the use of potentially hazardous oxidizing agents.

    • Starting material is a readily available natural product.

  • Costs:

    • 2,2-Dimethoxypropane is a relatively expensive reagent.

    • The initial esterification and ketalization step requires heating and distillation, which can be energy-intensive.

Method 2: From Solketal

  • Benefits:

    • Solketal is a relatively inexpensive starting material, especially if sourced from glycerol.

    • The oxidation step can be performed under mild, catalytic conditions.

    • Potentially a "greener" route if glycerol from biodiesel production is utilized.

  • Costs:

    • TEMPO catalyst can be expensive, although used in catalytic amounts.

    • The use of sodium hypochlorite and sodium chlorite requires careful handling and generates chlorinated waste streams.

    • Purification of the carboxylic acid intermediate may require chromatography, which can be costly and time-consuming on a large scale.

Conclusion

Both synthetic methods present viable pathways to this compound.

  • Method 1 (from L-Tartaric Acid) is a robust and high-yielding approach, making it suitable for applications where purity and reliability are paramount, and the cost of reagents is a secondary consideration.

  • Method 2 (from Solketal) offers a potentially more cost-effective and sustainable alternative, particularly for large-scale production, provided that the challenges associated with the oxidation step and waste management can be efficiently addressed.

The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, including scale, budget, available equipment, and environmental considerations. This guide provides the foundational data to make an informed decision.

References

A Comparative Guide to the Applications of 2,2-dimethyl-1,3-dioxolane-4-carboxylates in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 2,2-dimethyl-1,3-dioxolane-4-carboxylates and their derivatives as versatile chiral building blocks in modern organic synthesis. We will explore their utility in the construction of complex, high-value molecules, present comparative data where available, and provide detailed experimental protocols for key transformations.

Introduction

Chiral 2,2-dimethyl-1,3-dioxolane-4-carboxylates and their corresponding aldehydes are derived from readily available and inexpensive chiral precursors such as tartaric acid and D-mannitol. Their rigid dioxolane ring provides a defined stereochemical environment, making them excellent synthons for controlling the stereochemistry of newly formed chiral centers. These building blocks are instrumental in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products.

Key Applications and Performance Data

The primary application of these chiral synthons lies in their ability to undergo highly diastereoselective reactions, leading to the formation of enantiomerically enriched products. Below, we compare their performance in several key synthetic applications.

1. Asymmetric Synthesis of β-Lactams

β-Lactams are a cornerstone of antibiotic therapy. The asymmetric synthesis of these four-membered rings often relies on the use of chiral auxiliaries or chiral building blocks to control the stereochemistry at the C3 and C4 positions. Chiral aldehydes derived from 2,2-dimethyl-1,3-dioxolanes are valuable precursors for the synthesis of chiral imines, which can then undergo stereoselective [2+2] cycloaddition reactions (Staudinger reaction) with ketenes.

While a direct head-to-head comparison with other chiral aldehydes under identical conditions is not extensively documented in a single source, the following table summarizes representative data for the synthesis of β-lactams using different chiral strategies, highlighting the high diastereoselectivity and enantiomeric excess achievable with chiral building blocks.

Chiral StrategyAldehyde/Imine PrecursorKetene/EnolateCatalyst/AuxiliaryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Chiral Imine(R)-1-phenylethylamine derived iminePhthalimidoacetyl chlorideTriethylamine74 (combined)9:1-[1]
Chiral Auxiliary(-)-Menthyl glycinateN-PMP-benzaldimineLDA65trans only>99[1]
Chiral Auxiliary(-)-2-Phenylcyclohexyl glycinateN-PMP-benzaldimineLDA58trans only>99[1]
Chiral CatalystSymmetrical ketenesN-tosylaldiminesPlanar-chiral DMAP/ferrocene76-93-81-94[1]
Chiral CatalystUnsymmetrical ketenesN-tosylaldiminesPlanar-chiral DMAP/ferrocene88-988:1 - 15:189-98[1]

2. Synthesis of Gemcitabine

Gemcitabine, a potent anticancer drug, features a 2',2'-difluoro-2'-deoxyribose moiety. The synthesis of this crucial carbohydrate fragment often starts from chiral precursors, including derivatives of 2,2-dimethyl-1,3-dioxolane. For instance, ethyl 2,2-difluoro-3(R)-hydroxy-3-(2,2-dimethyl-dioxolan-4-yl)propionate is a key intermediate. The following table outlines a typical synthetic sequence starting from this intermediate, with reported yields for some steps.

StepStarting MaterialReagentsProductYield (%)Reference
1. Hydrolysis & CyclizationEthyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyl-dioxolan-4-yl)propionateAcetonitrile, water, trifluoroacetic acid, reflux2-desoxy-2,2-difluoro-1-oxoribose66 (crude)[2]
2. Silylation2-desoxy-2,2-difluoro-1-oxoriboset-Butyldimethylsilyl triflate, base3,5-bis(t-butyldimethylsilyloxy)-2-desoxy-2,2-difluoro-1-oxoribose-[2]
3. Reduction3,5-bis(t-butyldimethylsilyloxy)-2-desoxy-2,2-difluoro-1-oxoriboseDiisobutylaluminum hydride (DIBAL-H)3,5-bis(t-butyldimethylsilyloxy)-2-desoxy-2,2-difluororibose68 (from anti-3)[3]
4. Mesylation3,5-bis(t-butyldimethylsilyloxy)-2-desoxy-2,2-difluororiboseMethanesulfonyl chloride, base3,5-bis(t-butyldimethylsilyloxy)-1-methanesulfonyloxy-2-desoxy-2,2-difluororibose-[2]
5. Glycosylation3,5-bis(t-butyldimethylsilyloxy)-1-methanesulfonyloxy-2-desoxy-2,2-difluororibosebis(trimethylsilyl)-N-acetylcytosine, TMSOTfProtected Gemcitabine-[2]
6. DeprotectionProtected GemcitabineAmmoniaGemcitabine-[2]

3. Julia-Kocienski Olefination

The aldehyde derivative, (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a valuable electrophile in olefination reactions. The Julia-Kocienski olefination allows for the stereoselective formation of (E)-alkenes. A typical procedure involves the reaction of a phenyltetrazole (PT)-sulfone with a strong base to generate a carbanion, which then reacts with the aldehyde.

SubstrateReagentsProductYield (%)E/Z SelectivityReference
CyclohexanecarboxaldehydePT-sulfone, KHMDS, DME1-Cyclohexyl-2-phenylethene71High E-selectivity[4]

Experimental Protocols

1. Synthesis of a Gemcitabine Intermediate: 2-desoxy-2,2-difluoro-1-oxoribose [2]

  • Step 1: Hydrolysis and Cyclization

    • To a solution of ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyl-dioxolan-4-yl)propionate (100 g) in acetonitrile (1000 ml), add trifluoroacetic acid (10 ml) and water (260 ml).

    • Heat the mixture to reflux for 4 hours.

    • Distill off the solvent.

    • Co-distill with toluene to remove any remaining water completely.

    • The residue, 2-desoxy-2,2-difluoro-1-oxoribose (66 g), is obtained as a crude product and used in the next step without further purification.

  • Step 2: Silylation (General Procedure)

    • Dissolve the crude 2-desoxy-2,2-difluoro-1-oxoribose from the previous step in dimethylformamide (200 ml) at 25-30 °C.

    • Add imidazole (90 g) to form a clear solution.

    • Add the silylating agent (e.g., t-butyldimethylsilyl triflate) dropwise at a controlled temperature.

    • Monitor the reaction by TLC until completion.

    • Work-up the reaction by quenching with a suitable reagent and extract the product with an organic solvent.

    • Purify the product by column chromatography.

2. Asymmetric Synthesis of a (3R,4R)-β-Lactam [1]

  • Step 1: Generation of the Chiral Lithium Enolate

    • To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

    • To this LDA solution, slowly add a solution of the chiral N,N-bis(silyl)glycinate (e.g., with a (-)-menthyl auxiliary) in dry THF at -78 °C.

    • Stir the resulting mixture at -78 °C for the specified time to ensure complete enolate formation.

  • Step 2: Cyclocondensation with the Imine

    • To the chiral lithium enolate solution at -78 °C, add a solution of the N-PMP-arylaldimine (e.g., N-PMP-benzaldimine) in dry THF.

    • Stir the reaction mixture at -78 °C and then allow it to gradually warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired trans-3-amino-β-lactam.

3. Julia-Kocienski Olefination [4]

  • To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.

  • Stir the resulting yellow-orange solution for 70 minutes, during which the color will turn dark brown.

  • Add the aldehyde (e.g., cyclohexanecarboxaldehyde, 15.0 mmol) dropwise over 5 minutes.

  • Stir the mixture at -55 °C for 1 hour, during which the color will change to light yellow.

  • Remove the cooling bath and stir the mixture at ambient temperature overnight.

  • Add water (5 mL) and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).

  • Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the product by column chromatography (SiO₂, hexanes) to obtain the desired (E)-alkene.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows discussed in this guide.

gemcitabine_synthesis start Ethyl 2,2-difluoro-3-hydroxy-3- (2,2-dimethyl-dioxolan-4-yl)propionate intermediate1 2-desoxy-2,2-difluoro-1-oxoribose start->intermediate1 H3O+ intermediate2 3,5-bis(silyloxy)-2-desoxy- 2,2-difluoro-1-oxoribose intermediate1->intermediate2 Silylation intermediate3 3,5-bis(silyloxy)-2-desoxy- 2,2-difluororibose intermediate2->intermediate3 Reduction (DIBAL-H) intermediate4 3,5-bis(silyloxy)-1-mesyloxy- 2-desoxy-2,2-difluororibose intermediate3->intermediate4 Mesylation intermediate5 Protected Gemcitabine intermediate4->intermediate5 Glycosylation end Gemcitabine intermediate5->end Deprotection

Caption: Synthetic pathway to Gemcitabine.

beta_lactam_synthesis start1 Chiral Aldehyde (e.g., from dioxolane) intermediate1 Chiral Imine start1->intermediate1 start2 Primary Amine start2->intermediate1 end Chiral β-Lactam intermediate1->end [2+2] Cycloaddition start3 Acid Chloride intermediate2 Ketene (in situ) start3->intermediate2 Base (e.g., Et3N) intermediate2->end

Caption: Asymmetric β-Lactam synthesis.

julia_olefination start1 PT-Sulfone intermediate1 Sulfone Anion start1->intermediate1 start2 Base (KHMDS) start2->intermediate1 intermediate2 Alkoxide Adduct intermediate1->intermediate2 start3 Chiral Aldehyde (from dioxolane) start3->intermediate2 end (E)-Alkene intermediate2->end Rearrangement & Elimination

Caption: Julia-Kocienski olefination workflow.

Conclusion

2,2-dimethyl-1,3-dioxolane-4-carboxylates and their derivatives are undeniably powerful and versatile chiral building blocks in asymmetric synthesis. Their utility is demonstrated in the efficient and stereocontrolled synthesis of complex and medicinally important molecules like β-lactams and gemcitabine. While direct comparative studies against a wide range of alternative synthons are not always readily available in the literature, the consistently high yields and stereoselectivities reported in various applications underscore their value. The detailed protocols and synthetic pathways provided in this guide aim to equip researchers with the necessary information to effectively utilize these valuable chiral synthons in their own synthetic endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, ensuring compliance and minimizing environmental impact.

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Given these properties, it is imperative that this compound and its containers are disposed of correctly to prevent harm to personnel and the environment. The standard directive for this substance is to "Dispose of contents/container to an approved waste disposal plant"[2].

Disposal Protocol Summary

The following table summarizes the key quantitative data and actions required for the proper disposal of this compound.

ParameterSpecificationAction Required
Physical State White to Yellow Solid[1]Handle as a solid chemical waste.
Container Type Compatible, non-reactive, sealableUse a dedicated, properly labeled hazardous waste container.
Labeling "Hazardous Waste," Chemical Name, DateClearly label the waste container with all required information.
Storage Segregated, well-ventilated, secure areaStore waste away from incompatible materials.
Disposal Method Licensed Hazardous Waste ContractorArrange for pickup and disposal by a certified waste management company.

Detailed Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound:

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step 2: Waste Collection

  • Solid Waste: Collect any unused or waste this compound in a designated, compatible, and clearly labeled hazardous waste container. Avoid mixing it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the compound should also be placed in the designated hazardous waste container.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (if appropriate and safe to do so). The rinsate should be collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines, which may still require it to be treated as hazardous waste.

Step 3: Labeling the Waste Container Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: 83400-91-3.

  • An accurate accumulation start date.

  • The specific hazards associated with the chemical (e.g., irritant).

Step 4: Storage of Waste Store the sealed hazardous waste container in a designated satellite accumulation area that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from incompatible materials, particularly strong oxidizing agents.[2]

  • In a well-ventilated location.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3] This is crucial to prevent environmental contamination.

  • Follow all institutional procedures for waste handover to the licensed disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated Hazardous Waste Container ppe->collect label_container Label Container Correctly (Name, CAS, Hazards, Date) collect->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs handover Hand Over Waste to Authorized Personnel contact_ehs->handover end_node End: Proper Disposal Complete handover->end_node

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental and safety regulations. Always consult your institution-specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Logistical Information for Handling Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to prevent potential health risks. The primary hazards associated with this compound include skin irritation, serious eye irritation, and respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1-approved or equivalent (e.g., European Standard EN166)Protects against airborne particles and potential splashes.[3][4]
Hand Protection Nitrile glovesMinimum thickness of 0.11 mmProvides a barrier against skin contact.[3] Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection Laboratory coatFull-length with long sleevesPrevents contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or P95 particulate respirator)Recommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust.[3]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical to minimize exposure and prevent contamination.

1. Preparation:

  • Thoroughly read and understand the Safety Data Sheet (SDS) before handling the compound.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Prepare a designated work area, preferably within a chemical fume hood, especially when weighing or transferring the powder.

2. Weighing and Transfer:

  • Use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use spark-resistant tools for transferring the powder.[5]

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) for large quantities to avoid contact with moisture.[5]

3. Experimental Use:

  • Wear all recommended PPE throughout the handling and experimental process.[6]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[1][6][7]

  • Do not eat, drink, or smoke in the laboratory area.[8][9][10]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and moisture.[4][5]

  • Label all containers clearly with the chemical name and any known hazards.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Read SDS prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh in Fume Hood prep3->handling1 handling2 Transfer with Spark-Resistant Tools handling1->handling2 handling3 Conduct Experiment handling2->handling3 storage1 Store in Tightly Sealed Container handling3->storage1 storage2 Store in Cool, Dry, Ventilated Area storage1->storage2

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Waste Collection:

  • All waste materials, including contaminated PPE (gloves, etc.), disposable labware, and cleaning materials, should be considered chemical waste.

  • Place all solid waste in a clearly labeled, sealed, and compatible waste container.

  • For liquid waste containing the compound, use a designated and labeled solvent waste container.

2. Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain.[9]

  • Follow all applicable regional, national, and local regulations for hazardous waste disposal.[7]

G Disposal Plan for this compound cluster_collection Waste Collection cluster_disposal Disposal col1 Segregate Contaminated PPE col2 Collect Solid Waste in Labeled Container col1->col2 col3 Collect Liquid Waste in Labeled Container col1->col3 disp1 Follow Institutional Hazardous Waste Protocol col2->disp1 col3->disp1 disp2 Adhere to Local/National Regulations disp1->disp2

Caption: Disposal Plan for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。